Cyanidin-3-O-sophoroside
Description
Overview of Anthocyanin Glycosides in Plant Biochemistry Research
Anthocyanin glycosides represent a significant subclass of flavonoid compounds that are synthesized by plants through the phenylpropanoid pathway. itjfs.com These molecules are fundamentally responsible for a wide array of red, purple, and blue colors observed in the flowers, fruits, leaves, and other tissues of higher plants. itjfs.comresearchgate.net Structurally, an anthocyanin glycoside consists of an aglycone core, known as an anthocyanidin, which is bound to one or more sugar molecules. researchgate.netashs.org The six most common anthocyanidins found in nature are cyanidin (B77932), delphinidin (B77816), pelargonidin, peonidin (B1209262), petunidin, and malvidin. researchgate.net
These compounds are water-soluble pigments typically stored in the cell vacuole. itjfs.comresearchgate.net In plant biochemistry, their role extends beyond pigmentation. They are crucial for attracting pollinators and seed dispersers, and they play a vital role in protecting the plant from various environmental stressors, including UV radiation and cold temperatures. researchgate.netusda.gov The specific color and stability of an anthocyanin are influenced by several factors, including the structure of the aglycone (e.g., the number of hydroxyl or methoxyl groups), the number and type of sugar moieties attached, the presence of acylated groups, and the pH of the vacuole. researchgate.netashs.org For instance, anthocyanins typically appear red in acidic conditions and shift towards violet and blue as the pH becomes more alkaline. ashs.orgusda.gov The complex biosynthesis and modification of these glycosides are a major focus of research, aiming to understand plant genetics, physiology, and secondary metabolism. ashs.orgresearchgate.net
Significance of Cyanidin-3-O-sophoroside within the Anthocyanin Class for Academic Inquiry
Within the diverse class of anthocyanins, this compound (C3S) holds particular significance for academic inquiry due to its distinctive presence in specific plant species and its notable biochemical properties. It is a defining anthocyanin in red raspberries (Rubus idaeus), where it is often the most abundant pigment. researchgate.netnotulaebotanicae.ro This characteristic makes it a key analytical marker in phytochemical studies, used for varietal identification and to understand the genetic and environmental factors that influence fruit quality. researchgate.netashs.org The unique glycosidic linkage, featuring a sophorose (a disaccharide of two glucose units), distinguishes it from more common monosaccharide-based anthocyanins like cyanidin-3-O-glucoside. researchgate.net
The academic interest in C3S is further amplified by its functional roles, which are a subject of detailed investigation. Research has identified cyanidin-3-sophoroside as a potent non-competitive inhibitor of polyphenol oxidase (PPO), an enzyme responsible for enzymatic browning in many fruits and vegetables. uok.edu.innih.govmdpi.com Studies using C3S isolated from mangosteen rind have demonstrated its ability to reduce the browning index in fresh-cut apples, highlighting its potential application in food science and post-harvest technology. uok.edu.innih.gov Furthermore, C3S is a target compound in metabolomic and transcriptomic analyses aimed at elucidating the complex biosynthetic pathways of anthocyanins in fruits during ripening. researchgate.net Its presence has also been documented in other plants, including blackberries, Hibiscus rosa-sinensis, and the roots of Sophora flavescens, broadening its relevance in comparative plant biochemistry. notulaebotanicae.robiosynth.combiosynth.com
Historical Perspectives on Early Research and Discovery of this compound
The formal identification and characterization of this compound as a key pigment in red raspberries can be traced back to foundational research in the 1970s. A pivotal study by Bruce H. Barritt and Louis C. Torre, published in 1975, systematically investigated the anthocyanin profiles of 37 red raspberry cultivars. ashs.org Using techniques such as thin-layer chromatography, they aimed to create "anthocyanin fingerprints" to distinguish between different cultivars. ashs.org
Their work established that red raspberry anthocyanins were primarily derivatives of cyanidin and, to a lesser extent, pelargonidin. ashs.org They identified this compound as one of four major cyanidin-based pigments present in the majority of the cultivars studied, alongside cyanidin-3-glucoside, cyanidin-3-rutinoside (B1257026), and cyanidin-3-glucosylrutinoside. ashs.org Critically, their research revealed that the presence and relative abundance of these pigments varied among cultivars. For example, they noted that nine cultivars contained cyanidin-3-glucoside and cyanidin-3-sophoroside as their two major pigments, while 27 others contained all four major cyanidin glycosides. ashs.org This early work was fundamental in establishing the unique anthocyanin profile of red raspberries and positioned this compound as a significant compound for future phytochemical, genetic, and food science research. researchgate.netresearchgate.net
Data Tables
Table 1: Chemical Properties of this compound
Source: Data compiled from PubChem and Biosynth. nih.gov
Table 2: Documented Presence of this compound in Various Plant Species
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c28-7-17-19(34)21(36)23(38)26(41-17)43-25-22(37)20(35)18(8-29)42-27(25)40-16-6-11-13(32)4-10(30)5-15(11)39-24(16)9-1-2-12(31)14(33)3-9/h1-6,17-23,25-29,34-38H,7-8H2,(H3-,30,31,32,33)/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYMMDGPXYVCER-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31O16+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Phytochemical Distribution and Occurrence of Cyanidin 3 O Sophoroside in Botanical Species
Detailed Analysis of Plant Sources
Rubus idaeus L. (Red Raspberry) as a Primary Source.ashs.orgnih.govresearchgate.netmdpi.comrsc.orgnotulaebotanicae.ro
Red raspberries (Rubus idaeus L.) are a significant source of cyanidin-3-O-sophoroside. ashs.orgnih.govresearchgate.netmdpi.comrsc.orgnotulaebotanicae.ro This anthocyanin is a major contributor to the fruit's vibrant red color. nih.gov Along with other anthocyanins like cyanidin-3-glucoside, cyanidin-3-rutinoside (B1257026), and cyanidin-3-glucosylrutinoside, this compound is a key component of the raspberry's phytochemical profile. ashs.orgnih.govresearchgate.net In fact, the sophoroside unit is considered a unique cyanidin (B77932) glycoside in red raspberries. nih.gov
Studies have consistently identified this compound as one of the most abundant anthocyanins in red raspberries. rsc.orgorgprints.org Its concentration can vary, however, depending on the cultivar and the fruit's stage of ripeness. mdpi.com The total anthocyanin content in red raspberries is estimated to be around 92.1 ± 19.7 mg per 100 g of fresh fruit. nih.gov
The main anthocyanins found in red raspberries include:
Cyanidin-3-sophoroside nih.govresearchgate.net
Cyanidin-3-glucoside nih.govresearchgate.net
Cyanidin-3-rutinoside nih.govresearchgate.net
Cyanidin-3-(2G-glucosylrutinoside) researchgate.net
Pelargonidin-3-sophoroside nih.govresearchgate.net
Pelargonidin-3-glucoside nih.govresearchgate.net
Research has shown that the accumulation of this compound differs among various red raspberry cultivars. ashs.org A study of 37 red raspberry cultivars and selections revealed different anthocyanin profiles. ashs.org Nine of these cultivars contained cyanidin-3-glucoside and cyanidin-3-sophoroside as their two major pigments. ashs.org Another 27 cultivars contained these two in addition to cyanidin-3-rutinoside and cyanidin-3-glucosylrutinoside. ashs.org
For instance, the 'Ljulin' variety has been found to contain this compound as its primary anthocyanin. notulaebotanicae.ro In contrast, the 'Veten' variety has cyanidin-3-O-glucoside, cyanidin-3-O-rutinoside, and this compound as its dominant cyanidin glycosides. notulaebotanicae.ro The 'Heritage' variety also shows a similar anthocyanin profile, with this compound and cyanidin-3-O-glucoside being predominant. orgprints.org
The following table details the anthocyanin content in different red raspberry cultivars.
| Cultivar/Variety | Major Anthocyanins Present | This compound Concentration (mg/100g FW) | Reference |
| Ample | This compound, Cyanidin-3-O-glucoside | 33.91 | phenol-explorer.eu |
| Muskoka (Red cultivated) | This compound, Cyanidin-3-O-glucoside | 106.23 | phenol-explorer.eu |
| Red wild | This compound, Cyanidin-3-O-glucoside | 45.98 | phenol-explorer.eu |
| Autumn Bliss | This compound, Cyanidin-3-O-glucoside | 3.55 - 5.49 | phenol-explorer.eu |
| Rubi | This compound, Cyanidin-3-O-glucoside | 49.55 | phenol-explorer.eu |
| Zeva | This compound, Cyanidin-3-O-glucoside | 50.43 | phenol-explorer.eu |
| Heritage | This compound, Cyanidin-3-O-glucoside | 24.51 - 26.13 | orgprints.orgphenol-explorer.eu |
| Ljulin | This compound | Not specified | notulaebotanicae.ro |
| Veten | Cyanidin-3-O-glucoside, Cyanidin-3-O-rutinoside, this compound | Not specified | notulaebotanicae.ro |
Sophora flavescens (Roots) as a Source.biosynth.com
The roots of Sophora flavescens, a plant used in traditional Chinese medicine, have been identified as a source of this compound chloride. biosynth.com This plant is known for a variety of bioactive compounds, including prenylated flavonoids and quinolizidine (B1214090) alkaloids like matrine (B1676216) and oxymatrine. nih.govscielo.br While flavonoids are a major component of Sophora flavescens, the presence of anthocyanins like this compound is a notable finding. scielo.brmdpi.com
Garcinia mangostana (Rind) as a Source.nih.govmdpi.comnih.govbiointerfaceresearch.comresearchgate.net
The rind of the mangosteen fruit (Garcinia mangostana) is another significant source of this compound. nih.govmdpi.comnih.govbiointerfaceresearch.comresearchgate.net This compound, along with cyanidin-3-O-glucoside, is a major anthocyanin in the mangosteen peel, contributing to its deep reddish-purple color. nih.govmdpi.comarccjournals.com Studies have reported that cyanidin-3-sophoroside can make up a large percentage of the total anthocyanin content in the rind. mdpi.com For example, one study found that cyanidin-3-sophoroside and cyanidin-3-glucoside were present at concentrations of 3 mg/g and 0.1 mg/g, respectively, in the peel at the final stage of maturation. nih.gov
The following table shows the anthocyanin composition of mangosteen rind from different studies.
| Anthocyanin | Concentration | Reference |
| This compound | 3 mg/g | nih.gov |
| Cyanidin-3-O-glucoside | 0.1 mg/g | nih.gov |
| This compound | 76.1% of total anthocyanins | mdpi.com |
| Cyanidin-3-O-glucoside | 13.4% of total anthocyanins | mdpi.com |
Hibiscus rosa-sinensis (Shoe-flower Petals) as a Source.mdpi.comdoi.orgtandfonline.combohrium.com
The petals of the shoe-flower (Hibiscus rosa-sinensis) contain cyanidin-3-sophoroside, which is a major contributor to the red color of the flowers. mdpi.comtandfonline.combohrium.com This anthocyanin has been identified in the extracts of lilac, pink, orange, and red hibiscus flowers, but not in white or yellow varieties. mdpi.com In red flower extracts, cyanidin-3-sophoroside was found to be the major component, with one study reporting a concentration of 21 mg/g of extract. mdpi.com This constituted about 60% of the total phenolic content in the red flower extracts. mdpi.com
Passiflora Species (Flower Corona Filaments) as a Source.mdpi.comresearchgate.net
This compound has been identified in the flower corona filaments of certain Passiflora species. mdpi.comresearchgate.net A study analyzing five different Passiflora species found this anthocyanin in Passiflora violacea and Passiflora caerulea. mdpi.comresearchgate.net The presence and combination of different anthocyanins, including this compound, are responsible for the diverse and vibrant colors seen in the corona filaments of passionflowers. mdpi.comscispace.com
The following table indicates the presence of this compound in the analyzed Passiflora species.
| Species | Presence of this compound | Reference |
| Passiflora violacea | Yes | mdpi.comresearchgate.net |
| Passiflora caerulea | Yes | mdpi.comresearchgate.net |
| Passiflora edulis | No | mdpi.comresearchgate.net |
| Passiflora incarnata | No | mdpi.comresearchgate.net |
| Passiflora coccinea | No | mdpi.comresearchgate.net |
Arachis hypogaea L. (Black Peanut Skins) as a Source
The skins of black peanuts (Arachis hypogaea L.) are a significant and well-documented source of this compound. nih.govresearchgate.netmdpi.com This compound is a major contributor to the dark pigmentation of the seed coat. nih.govmdpi.com In fact, it has been identified as the most abundant anthocyanin in black peanut skins, accounting for over 50% of the total anthocyanin content (TAC). nih.gov
Studies employing advanced analytical techniques such as High-Pressure Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS/MS) and UPLC-Orbitrap-MS/MS have consistently identified and quantified this compound in extracts from black peanut skins. researchgate.netnih.gove-jkfn.org Research has shown that black peanut skins possess substantially higher levels of cyanidin-based anthocyanins compared to other peanut cultivars with different testa colors like red, spotted, or white. nih.gov
The concentration of this compound in black peanut skins has been quantified in several studies. One widely targeted metabolomic analysis reported a concentration of 529.7 ± 8.3 μg/g on a fresh weight basis. nih.gov Another study focused on the purification of anthocyanins from 2 grams of dry black peanut skins successfully obtained 5.77 ± 0.42 mg of this compound, highlighting its prevalence. researchgate.netnih.gov Along with Cyanidin-3-O-sambubioside, this compound is one of the two major anthocyanins found in this source. nih.govresearchgate.net
Table 1: Quantitative Findings of this compound in Black Peanut (Arachis hypogaea L.) Skins
| Reported Concentration/Yield | Basis | Analytical Method | Reference |
| 529.7 ± 8.3 μg/g | Fresh Weight (F.W.) | UPLC-ESI-MS | nih.gov |
| 5.77 ± 0.42 mg | From 2 g of dry skins | HPLC-PDA-ESI-MS/MS | researchgate.netnih.gov |
| Most abundant anthocyanin | Relative Abundance | HPLC-PDA-ESI-MS/MS | researchgate.net |
Ribes biebersteinii Berl. (Reddish-Black Berry) as a Source
Ribes biebersteinii Berl., known for its reddish-black berries, has been a subject of phytochemical investigation. srce.hr However, studies focused specifically on the anthocyanin composition of the fruits have not identified this compound. srce.hrresearchgate.net A detailed analysis of the methanol (B129727) extract from the fruits of R. biebersteinii led to the isolation of five other cyanidin glycosides: 3-O-sambubiosyl-5-O-glucosyl cyanidin, cyanidin 3-O-sambubioside, cyanidin 3-O-glucoside, cyanidin 3-O-(2G-xylosyl)-rutinoside, and cyanidin 3-O-rutinoside. srce.hrresearchgate.net
Interestingly, related sophoroside compounds have been found in other parts of the plant. A study on the leaves of Ribes biebersteinii Berl. reported the isolation of the flavonol glycosides quercetin (B1663063) 3-O-sophoroside and kaempferol (B1673270) 3-O-sophoroside. acgpubs.orgresearchgate.net This indicates the plant's capability to synthesize the sophorose sugar moiety and attach it to flavonoid backbones. Nevertheless, based on current scientific literature, the presence of this compound itself within the reddish-black berries of R. biebersteinii has not been documented.
Other Documented Botanical Occurrences
This compound is distributed across a diverse range of plant species, contributing to the vibrant red, purple, and blue hues of their flowers, fruits, and leaves. Besides black peanut skins, several other botanical sources have been identified.
It is a major anthocyanin in red raspberries (Rubus idaeus) and has also been detected in blackberries and hybridberries (Rubus L. species). researchgate.netphenol-explorer.eumiloa.eu The compound is also found in purple-fleshed sweet potatoes (Ipomoea batatas), where it is a key anthocyanin. medchemexpress.com Other documented sources include the roots of Sophora flavescens, the tubers of Tropaeolum tuberosum, and flowers of Hibiscus rosa-sinensis. biosynth.comnih.govneist.res.in Furthermore, it has been reported in plants belonging to the Orchidaceae family. medchemexpress.com Food composition databases also list its presence in various edible berries such as cloudberry, redcurrant, and sweet cherry. foodb.ca
Table 2: Documented Botanical Sources of this compound
| Plant Species | Common Name | Family | Plant Part | Reference |
| Rubus idaeus | Red Raspberry | Rosaceae | Fruit | phenol-explorer.eumiloa.eu |
| Rubus L. species | Blackberry / Hybridberry | Rosaceae | Fruit | researchgate.net |
| Ipomoea batatas (Linn.) Lamarck | Purple-Fleshed Sweet Potato | Convolvulaceae | Root | medchemexpress.com |
| Sophora flavescens | Shrubby Sophora | Fabaceae | Root | biosynth.com |
| Tropaeolum tuberosum | Mashua | Tropaeolaceae | Tuber | nih.gov |
| Hibiscus rosa-sinensis | Chinese Hibiscus | Malvaceae | Not Specified | neist.res.in |
| Various | Orchid | Orchidaceae | Not Specified | medchemexpress.com |
| Rubus sp. | Blackberry, Raspberry | Rosaceae | Fruit | foodb.ca |
| Rubus chamaemorus | Cloudberry | Rosaceae | Fruit | foodb.ca |
| Ribes rubrum | Redcurrant | Grossulariaceae | Fruit | foodb.ca |
| Prunus avium | Sweet Cherry | Rosaceae | Fruit | foodb.ca |
Biosynthetic Pathways and Molecular Regulation of Cyanidin 3 O Sophoroside Accumulation
General Anthocyanin Biosynthesis Pathway Overview
The biosynthesis of Cyanidin-3-O-sophoroside is rooted in the broader flavonoid pathway, a major route of secondary metabolism in plants. Anthocyanin production requires two main classes of genes: structural genes, which encode the enzymes directly involved in the synthesis, and regulatory genes, which control the transcription of the structural genes. nih.gov The pathway begins with the amino acid phenylalanine, which is converted into 4-coumaroyl-CoA. nih.gov This molecule then enters the flavonoid pathway, where the enzyme Chalcone (B49325) Synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. nih.gov
Following this, Chalcone Isomerase (CHI) converts naringenin chalcone into the flavanone naringenin. nih.gov A series of hydroxylation and reduction steps, catalyzed by enzymes such as Flavanone 3-hydroxylase (F3H), Flavonoid 3'-hydroxylase (F3'H), and Dihydroflavonol 4-reductase (DFR), modify the naringenin backbone to produce dihydroquercetin and subsequently leucocyanidin. tandfonline.comnih.gov The enzyme Anthocyanidin Synthase (ANS) then converts leucocyanidin into the unstable colored anthocyanidin, cyanidin (B77932). nih.govresearchgate.net To achieve stability, the cyanidin molecule must undergo glycosylation, a process catalyzed by UDP-flavonoid glucosyltransferases (UFGTs), which attach sugar moieties to the aglycone. researchgate.netnih.gov This intricate series of enzymatic reactions is tightly controlled at the transcriptional level, ensuring that anthocyanin accumulation occurs in specific tissues and at appropriate developmental stages. nih.gov
Enzymatic Steps Specific to this compound Formation
The formation of this compound from the cyanidin aglycone involves a two-step glycosylation process. The initial step, common to many cyanidin-based anthocyanins, is the attachment of a single glucose molecule to the 3-hydroxyl group of cyanidin, forming Cyanidin-3-O-glucoside. This reaction is catalyzed by a flavonoid 3-O-glucosyltransferase (3GT). frontiersin.orgnih.gov
The defining step in this compound synthesis is the addition of a second glucose molecule to the first glucose at the 2" position, creating a sophoroside linkage (β-1,2). This crucial glycosyl extension is catalyzed by a specific enzyme known as anthocyanidin 3-O-glucoside-2″-O-glucosyltransferase (3GGT). nih.gov Research in purple sweet potato has identified an Ib3GGT enzyme responsible for converting anthocyanidin 3-O-glucosides into anthocyanidin 3-O-sophorosides using UDP-glucose as the sugar donor. nih.gov This second glycosylation step not only contributes to the structural diversity of anthocyanins but also significantly enhances their stability and solubility within the plant cell. frontiersin.orgnih.gov The glycosylation process occurs in the cytosol. nih.gov
Glycosyltransferases (GTs) are a large family of enzymes that catalyze the transfer of sugar moieties from an activated donor, such as a UDP-sugar, to an acceptor molecule. frontiersin.org In the context of this compound biosynthesis, uridine diphosphate (UDP): flavonoid glycosyltransferases (UFGTs) are paramount. frontiersin.orgmdpi.com These enzymes are characterized by a conserved 44-amino acid motif known as the Plant Secondary Product Glycosyltransferase (PSPG) box, which is involved in binding the UDP-sugar donor. frontiersin.orgfrontiersin.org
The formation of the sophoroside linkage is a highly specific reaction. While the initial glycosylation at the 3-O-position is carried out by a flavonoid 3-O-glycosyltransferase (3GT), the subsequent addition of the second glucose molecule is catalyzed by a distinct enzyme, an anthocyanin 3-O-glucoside 2″-O-glucosyltransferase. frontiersin.orgnih.gov This enzyme recognizes Cyanidin-3-O-glucoside as its substrate and specifically attaches a glucose molecule to the 2"-position of the existing glucose residue. nih.gov This demonstrates the regioselectivity of these enzymes, which is crucial for creating the vast diversity of flavonoid glycosides found in nature. The activity of these specific glycosyltransferases is the direct enzymatic determinant for the synthesis of this compound in plants that accumulate this compound. nih.gov
Genetic Regulation of Biosynthesis
The accumulation of this compound is intricately regulated at the genetic level. This control involves a coordinated interplay between structural genes that encode the biosynthetic enzymes and regulatory genes, primarily transcription factors, that modulate the expression of these structural genes. nih.govnih.gov
The biosynthesis of the cyanidin backbone is dependent on the expression of a suite of structural genes. Studies have consistently shown that the mRNA levels of these genes are often upregulated in concurrence with the accumulation of anthocyanins. nih.govresearchgate.net The expression of Flavonoid 3'-hydroxylase (F3'H) is particularly critical as it directs the pathway toward the production of cyanidin precursors. nih.gov Similarly, the final steps involving Anthocyanidin Synthase (ANS) and UDP-flavonoid glucosyltransferase (UFGT) are essential for the formation and stabilization of the final pigmented molecule. nih.gov The expression of the specific glycosyltransferase responsible for adding the second glucose moiety is the ultimate determinant for the synthesis of this compound.
Table 1: Key Structural Genes in this compound Biosynthesis
| Gene | Enzyme Name | Function in Pathway |
|---|---|---|
| PAL | Phenylalanine Ammonia-lyase | Catalyzes the first step in the phenylpropanoid pathway, converting phenylalanine to cinnamic acid. nih.govresearchgate.net |
| C4H | Cinnamate 4-hydroxylase | Hydroxylates cinnamic acid to produce p-coumaric acid. nih.gov |
| CHS | Chalcone Synthase | Catalyzes the condensation of 4-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. tandfonline.comresearchgate.netnih.gov |
| CHI | Chalcone Isomerase | Catalyzes the stereospecific cyclization of naringenin chalcone to naringenin. tandfonline.comresearchgate.netnih.gov |
| F3H | Flavanone 3-hydroxylase | Hydroxylates naringenin to produce dihydrokaempferol. tandfonline.comnih.govnih.gov |
| F3'H | Flavonoid 3'-hydroxylase | Hydroxylates dihydrokaempferol to produce dihydroquercetin, a key precursor for cyanidin. tandfonline.comnih.govnih.gov |
| DFR | Dihydroflavonol 4-reductase | Reduces dihydroquercetin to leucocyanidin. nih.govtandfonline.comnih.gov |
| ANS | Anthocyanidin Synthase (or LDOX) | Catalyzes the oxidation of leucocyanidin to form the unstable anthocyanidin, cyanidin. nih.govresearchgate.netnih.gov |
| UFGT | UDP-flavonoid Glycosyltransferase | Transfers a glucose moiety to the 3-O position of cyanidin (forming C3G) and subsequently to the 2" position of the glucose (forming C3S). researchgate.netnih.govnih.gov |
This table is interactive. Click on the headers to sort.
The expression of structural genes in the anthocyanin pathway is predominantly controlled by a conserved transcriptional complex known as the MBW complex. tandfonline.comnih.govnih.gov This complex consists of transcription factors from three families: R2R3-MYB, basic Helix-Loop-Helix (bHLH), and WD40-repeat proteins. tandfonline.comnih.gov The MBW complex binds to the promoter regions of the structural genes, thereby activating their transcription in a coordinated manner. tandfonline.com The specificity of anthocyanin production in different tissues and in response to various stimuli is largely determined by the specific MYB and bHLH components of the complex. nih.gov For instance, the transcription factor IbMYB1 has been shown to regulate the expression of the glycosyltransferase Ib3GGT, which is involved in sophoroside formation. nih.gov
In addition to the core MBW complex, other families of transcription factors have been implicated in the regulation of anthocyanin biosynthesis, including WRKY and NAC transcription factors. nih.govmdpi.com These factors can act as either positive or negative regulators, adding further layers of control to the biosynthetic pathway and allowing for fine-tuning of pigment production. nih.gov
Table 2: Key Transcription Factor Families Regulating Anthocyanin Biosynthesis
| Transcription Factor Family | Role in Regulation |
|---|---|
| MYB | A key component of the MBW complex; often determines the specificity of pathway activation. tandfonline.comnih.govnih.gov |
| bHLH | A core component of the MBW complex; interacts with MYB proteins to activate structural gene expression. tandfonline.comnih.govnih.gov |
| WD40 | Acts as a scaffold protein, stabilizing the interaction between MYB and bHLH transcription factors in the MBW complex. nih.govnih.gov |
| WRKY | Involved in the regulation of anthocyanin biosynthesis, often in response to biotic and abiotic stress. nih.gov |
| NAC | Can modulate anthocyanin synthesis, sometimes in response to developmental cues or environmental stress. nih.govmdpi.com |
This table is interactive. Click on the headers to sort.
Phytohormones are crucial internal signaling molecules that significantly influence plant growth, development, and response to stress, including the regulation of anthocyanin accumulation. nih.govmdpi.com Several phytohormones have been shown to modulate the expression of both regulatory and structural genes involved in the biosynthesis of compounds like this compound.
Abscisic acid (ABA) is a key hormone that often promotes anthocyanin biosynthesis, particularly in response to stress conditions like drought and high salinity. nih.govmdpi.com Jasmonic acid (JA) is another important signaling molecule, where JAZ proteins can interact with MYB and bHLH factors to repress the formation of the MBW complex; this inhibition is relieved in the presence of JA, allowing for gene activation. nih.gov Other hormones such as auxins, cytokinins, and strigolactones also play a role, creating a complex signaling network that fine-tunes pigment production according to the plant's developmental stage and environmental conditions. nih.govmdpi.com The signaling pathways of these hormones intersect with the genetic regulatory network of anthocyanin synthesis, influencing the activity of key transcription factors and thereby controlling the accumulation of final products like this compound. nih.gov
Integrated Omics Approaches in Biosynthesis Research
The intricate process of this compound biosynthesis and its regulation is increasingly being unraveled through the application of integrated omics technologies. These high-throughput approaches, including transcriptomics and metabolomics, provide a comprehensive view of the molecular mechanisms governing the accumulation of this important anthocyanin.
Transcriptomics for Gene Expression Profiling
Transcriptomic analysis is a powerful tool for identifying and quantifying the expression levels of genes involved in the this compound biosynthetic pathway. By comparing the transcriptomes of tissues or developmental stages with varying levels of this compound, researchers can pinpoint key structural and regulatory genes.
In studies on postharvest raspberries (Rubus idaeus L.), transcriptome analysis has identified 32 differentially expressed structural genes associated with anthocyanin and flavonoid synthesis. Among these, the significant upregulation of genes such as PAL, CHS, F3H, C4H, F3'H, DFR, ANS, CHI, and UFGT has been shown to promote anthocyanin synthesis and pigment accumulation, including that of this compound frontiersin.orgnih.gov. Similarly, in yam (Dioscorea alata L.), transcriptome analysis has revealed significant differences in the expression levels of MYB, ERF, and WRKY transcription factors under different light conditions, which influence anthocyanin biosynthesis nih.gov.
Key structural genes involved in the anthocyanin biosynthetic pathway leading to cyanidin-type anthocyanins include early biosynthetic genes like CHS, CHI, F3H, and F3′H, and late biosynthetic genes such as F3′5′H, DFR, ANS, and UFGT mdpi.com. The expression of these genes is often tightly controlled by transcription factors, primarily from the R2R3-MYB, bHLH, and WD40 protein families, which can act individually or as a complex to regulate the structural genes nih.gov.
Below is a table summarizing key genes identified through transcriptomics that are involved in the biosynthesis of cyanidin-based anthocyanins.
| Gene Abbreviation | Gene Name | Function in Biosynthesis |
| PAL | Phenylalanine ammonia-lyase | Catalyzes the first step in the phenylpropanoid pathway. |
| C4H | Cinnamate 4-hydroxylase | Catalyzes the conversion of cinnamate to p-coumarate. |
| 4CL | 4-coumarate-CoA ligase | Activates p-coumarate to its CoA-thioester. |
| CHS | Chalcone synthase | Catalyzes the condensation of 4-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. |
| CHI | Chalcone isomerase | Catalyzes the stereospecific isomerization of chalcones into flavanones. |
| F3H | Flavanone 3-hydroxylase | Catalyzes the 3-hydroxylation of flavanones to dihydroflavonols. |
| F3'H | Flavonoid 3'-hydroxylase | Catalyzes the hydroxylation of the B-ring of flavonoids at the 3' position, leading to cyanidin precursors. |
| DFR | Dihydroflavonol 4-reductase | Reduces dihydroflavonols to leucoanthocyanidins. |
| ANS/LDOX | Anthocyanidin synthase/Leucoanthocyanidin dioxygenase | Catalyzes the oxidation of leucoanthocyanidins to colored anthocyanidins. |
| UFGT | UDP-glucose:flavonoid 3-O-glucosyltransferase | Catalyzes the glycosylation of anthocyanidins to form anthocyanins. |
Metabolomics for Pathway Intermediates and End-Product Profiling
Metabolomic analysis complements transcriptomics by providing a snapshot of the small-molecule intermediates and end-products within a biological system. This approach is crucial for identifying and quantifying this compound and its precursors, thereby confirming the functional outcomes of gene expression.
In studies of postharvest raspberries, metabolomic analysis identified 43 key metabolites linked to anthocyanin biosynthesis, with this compound and Cyanidin-3-O-glucoside being among the identified compounds frontiersin.orgnih.gov. Targeted metabolomics in yam has identified procyanidins and cyanidin glycosides, including this compound, as the primary anthocyanin components influenced by light conditions nih.gov. These analyses can reveal the accumulation patterns of specific anthocyanins and other related flavonoids, providing a detailed chemical phenotype. For instance, in some raspberry species, this compound is the most abundant anthocyanin frontiersin.org.
The following table presents a selection of metabolites identified in the biosynthetic pathway leading to and including this compound.
| Metabolite | Role in Pathway |
| Phenylalanine | Primary precursor for the phenylpropanoid pathway. |
| p-Coumaroyl-CoA | Key intermediate in the phenylpropanoid pathway. |
| Naringenin chalcone | The product of the CHS-catalyzed reaction. |
| Naringenin | A flavanone intermediate. |
| Dihydrokaempferol | A dihydroflavonol precursor. |
| Dihydroquercetin | Precursor for cyanidin-based anthocyanins. |
| Leucocyanidin | The product of the DFR-catalyzed reaction. |
| Cyanidin | The aglycone backbone of cyanidin-based anthocyanins. |
| Cyanidin-3-O-glucoside | A common cyanidin glycoside. |
| This compound | The final product of a specific glycosylation step. |
Correlative Analyses Between Gene Expression and Metabolite Accumulation
The integration of transcriptomic and metabolomic data through correlative analyses is a powerful strategy to elucidate the regulatory networks governing this compound accumulation. By correlating the expression levels of specific genes with the abundance of certain metabolites, researchers can infer gene function and identify key regulatory points in the biosynthetic pathway.
In raspberry, an integrated analysis revealed that the accumulation of this compound was correlated with nine structural genes involved in anthocyanin biosynthesis, 19 transcription factors, and 14 hormone signaling-related genes frontiersin.orgnih.gov. This suggests a complex regulatory network involving not only the core biosynthetic genes but also a broader set of regulatory and signaling components frontiersin.org. Similarly, in yam, a strong correlation was found between the expression of specific MYB and WRKY transcription factors and the accumulation of procyanidins and anthocyanins, including cyanidin glycosides nih.gov.
These correlative studies provide strong evidence for the functional roles of candidate genes in the biosynthesis of this compound. For example, a significant positive correlation between the expression of a particular UFGT gene and the accumulation of this compound would strongly suggest that this enzyme is responsible for the final glycosylation step in its formation.
Comparative Biosynthetic Studies with Related Cyanidin Glycosides (e.g., Cyanidin-3-O-glucoside)
Comparative studies between the biosynthesis of this compound and other related cyanidin glycosides, such as the more common Cyanidin-3-O-glucoside, provide valuable insights into the enzymatic machinery responsible for the diversity of anthocyanin structures. The primary difference between these two molecules lies in the sugar moiety attached to the cyanidin core; Cyanidin-3-O-glucoside has a single glucose molecule, while this compound has a disaccharide (sophorose).
This structural difference is determined by the specificity of the glycosyltransferase enzymes that act in the final steps of the biosynthetic pathway. The biosynthesis of Cyanidin-3-O-glucoside is catalyzed by a UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) nih.gov. The formation of this compound, however, requires an additional glycosylation step, which could be catalyzed by a different glycosyltransferase that adds a second glucose molecule to the existing glucose of Cyanidin-3-O-glucoside, or by a single enzyme capable of transferring the entire sophorose unit.
Transcriptomic and metabolomic studies in plants that produce both types of glycosides, such as raspberry, have shown that while many of the upstream biosynthetic genes are shared, the expression patterns of specific glycosyltransferase genes may differ, leading to the differential accumulation of these compounds frontiersin.org. The relative abundance of this compound and Cyanidin-3-O-glucoside can vary significantly between different species and even cultivars, reflecting the diversity and evolution of the enzymatic tools for anthocyanin modification frontiersin.org.
The table below provides a comparison of the key features of this compound and Cyanidin-3-O-glucoside.
| Feature | This compound | Cyanidin-3-O-glucoside |
| Aglycone | Cyanidin | Cyanidin |
| Sugar Moiety | Sophorose (a disaccharide of two glucose units) | Glucose (a monosaccharide) |
| Final Biosynthetic Enzyme(s) | Likely involves a specific sophorosyltransferase or a two-step glycosylation process. | Catalyzed by UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT). |
| Relative Abundance | Can be the most abundant anthocyanin in certain species like red raspberry. | One of the most widespread anthocyanins in nature. |
Advanced Methodologies for Extraction and Purification in Research Settings
Principles of Solvent-Based Extraction Techniques
Solvent-based extraction is the foundational step in isolating Cyanidin-3-O-sophoroside from its natural sources. The selection of an appropriate solvent system is paramount to ensure high extraction efficiency while maintaining the structural integrity of the molecule. Anthocyanins, including this compound, are polar molecules, dictating the use of polar solvents for their effective solubilization. nih.gov
In research settings, methanol (B129727) and ethanol (B145695) are the most commonly employed solvents for the extraction of anthocyanins. nih.gov Their polarity allows for the effective dissolution of these glycosylated compounds. However, the stability of anthocyanins is highly pH-dependent. The flavylium (B80283) cation, the most stable and colored form of anthocyanins, predominates in acidic conditions, typically at a pH of less than 3. nih.gov In neutral or alkaline environments, anthocyanins are prone to degradation into colorless or brown compounds. nih.gov
To counteract this degradation and enhance extraction efficiency, the extraction solvents are almost invariably acidified. The addition of a small amount of acid to the alcoholic solvent helps to maintain the flavylium cation structure, thus preserving the integrity and color of the this compound molecule. nih.gov Commonly used acids for this purpose include weak organic acids like formic acid, acetic acid, or citric acid, as strong mineral acids such as hydrochloric acid can potentially cause hydrolysis of the glycosidic bonds over time. nih.govnih.gov
The choice between methanol and ethanol can influence the extraction yield. Methanol is often reported to have a slightly higher extraction efficiency for anthocyanins. sci-hub.se However, due to its toxicity, ethanol is frequently preferred, especially when the final product is intended for applications where residual solvent toxicity is a concern. The concentration of the alcohol in water is also a critical parameter, with aqueous alcohol solutions often demonstrating superior extraction capabilities compared to absolute alcohol. mdpi.com
A general protocol for the extraction of this compound would involve the maceration or sonication of the plant material in an acidified solution of methanol or ethanol. phcog.com The process parameters, such as temperature, extraction time, and the solid-to-liquid ratio, are optimized to maximize the yield of the target compound. core.ac.uk For instance, studies on related anthocyanins have shown optimal extraction with 60% methanol at 50°C for one hour. sci-hub.se Another study on pigmented plants utilized 50% ethanol with the pH adjusted to 2 for extraction. phcog.com
| Parameter | Typical Range/Value | Rationale |
| Solvent | Methanol or Ethanol | Polar nature dissolves polar anthocyanins. |
| Solvent Concentration | 50-80% in water | Aqueous solutions often improve extraction efficiency. mdpi.com |
| Acidification | 0.1% - 1% Formic, Acetic, or Citric Acid | Stabilizes the flavylium cation of the anthocyanin. nih.gov |
| Temperature | 30-60°C | Increases solubility and diffusion; higher temperatures can cause degradation. core.ac.uknih.gov |
| Extraction Time | 20-120 minutes | Optimized to maximize yield without significant degradation. sci-hub.secore.ac.uk |
| Solid-to-Liquid Ratio | 1:10 to 1:35 (g/mL) | A higher solvent volume enhances extraction but requires more extensive concentration steps. core.ac.uk |
Chromatographic Purification Strategies
Following crude extraction, the resultant solution contains this compound along with a complex mixture of other compounds such as sugars, organic acids, other flavonoids, and phenolic compounds. To isolate this compound to a high degree of purity, various chromatographic techniques are employed, often in a sequential manner.
Column chromatography is a cornerstone of purification in natural product chemistry. The principle involves the separation of components in a mixture based on their differential partitioning between a stationary phase (the column packing material) and a mobile phase (the solvent that moves through the column).
Macroporous adsorption resins are widely used for the initial cleanup and enrichment of anthocyanins from crude extracts. who.int These resins are synthetic polymers with a porous structure, a large surface area, and no ionic functional groups. The separation is based on the principle of adsorption, where molecules are retained on the resin surface through van der Waals forces and hydrophobic interactions.
Amberlite XAD-7HP is an aliphatic acrylic resin with intermediate polarity. rsc.org Its aliphatic nature allows it to adsorb non-polar compounds from aqueous systems and polar compounds from non-polar solvents. In the context of this compound purification, the crude aqueous extract is loaded onto the XAD-7HP column. The anthocyanins, which are less polar than sugars and organic acids, adsorb to the resin. A water wash is then used to elute the highly polar impurities like sugars and acids. Subsequently, a less polar solvent, typically an acidified ethanol or methanol solution, is used to desorb and elute the enriched anthocyanins. core.ac.uk
AB-8 resin is another commonly used macroporous resin, characterized as being semi-polar. rsc.org It has demonstrated excellent adsorption and desorption characteristics for anthocyanins. tandfonline.comresearchgate.net Research on the purification of anthocyanins from red raspberry, which contains this compound, identified AB-8 resin as being highly effective. tandfonline.comresearchgate.net In one study, optimal adsorption was achieved with a sample solution concentration of 0.2912 mg/mL at a flow rate of 0.5 mL/min. tandfonline.comresearchgate.net The desorption was optimized using a 60:40 (v/v) ethanol-water solution at a flow rate of 1.0 mL/min. tandfonline.comresearchgate.net This single step resulted in a 19.1-fold increase in anthocyanin purity with a recovery yield of 98.84%. tandfonline.comresearchgate.net
| Resin | Type | Adsorption Principle | Elution Solvent for Anthocyanins | Key Findings |
| Amberlite XAD-7HP | Aliphatic Acrylic (Intermediate Polarity) | Adsorption via hydrophobic and van der Waals interactions. | Acidified Ethanol or Methanol | Effective for initial cleanup and removal of polar impurities like sugars. core.ac.uk |
| AB-8 Resin | Semi-polar | Adsorption based on polarity differences. | 60% Ethanol-Water | Showed high adsorption and desorption capacity for this compound, leading to a significant increase in purity. tandfonline.comresearchgate.net |
After enrichment using macroporous resins, Size Exclusion Chromatography (SEC) is often employed as a subsequent purification step. Sephadex LH-20 is a popular stationary phase for this purpose. It is a hydroxypropylated, cross-linked dextran (B179266) gel that exhibits both hydrophilic and lipophilic properties, allowing it to be used with a variety of solvents, including water and methanol. prep-hplc.com
The primary separation mechanism on Sephadex LH-20 is molecular sizing. Smaller molecules can enter the pores of the gel beads, leading to a longer path through the column and thus, a later elution. Larger molecules are excluded from the pores and pass through the column more quickly, eluting first. However, due to the dual nature of the Sephadex LH-20 matrix, partitioning and adsorption effects can also contribute to the separation, especially when using organic solvents. prep-hplc.comresearchgate.net
In the purification of this compound, Sephadex LH-20 is particularly useful for separating the anthocyanin from other flavonoids and phenolic compounds of similar polarity but different molecular size. In a study involving red raspberry anthocyanins, a fraction enriched using AB-8 resin was further purified on a Sephadex LH-20 column. tandfonline.com A gradient elution with increasing concentrations of methanol (from 30% to 70%) was used to separate different anthocyanins. tandfonline.com This two-step process of macroporous resin followed by Sephadex LH-20 chromatography successfully yielded this compound with a purity of 94.76%. tandfonline.comresearchgate.net
| Parameter | Description |
| Stationary Phase | Sephadex LH-20 |
| Principle | Primarily size exclusion, with potential for partitioning and adsorption effects. prep-hplc.comresearchgate.net |
| Mobile Phase | Aqueous Methanol or Ethanol gradients |
| Application | Separation of this compound from other flavonoids and phenolic compounds. |
| Achieved Purity | Up to 94.76% for this compound when used after macroporous resin chromatography. tandfonline.comresearchgate.net |
Reversed-Phase Chromatography (RPC) is a powerful high-resolution technique used in the final stages of purification. In RPC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar (hydrophilic). Compounds are separated based on their hydrophobicity; more hydrophobic compounds are retained longer on the column.
An ODS (octadecylsilyl) or C18 column is a common choice for the reversed-phase separation of anthocyanins. The YMC-Pack ODS-AQ-HG is a specific type of ODS column designed to be "aqueous compatible." ymcamerica.comymc.co.jp It has a hydrophilic surface that allows it to be used with highly aqueous mobile phases, even 100% water, without the loss of performance that can occur with traditional ODS columns. ymcamerica.comymc.co.jp This makes it particularly well-suited for the separation of polar compounds like anthocyanin glycosides. thomassci.com
For the purification of this compound, a gradient elution is typically employed. The mobile phase usually consists of an aqueous component (often acidified with formic or acetic acid to maintain anthocyanin stability) and an organic modifier like acetonitrile (B52724) or methanol. energ-en.ro The separation begins with a high proportion of the aqueous phase, and the concentration of the organic modifier is gradually increased. This causes the weakly retained polar compounds to elute first, followed by the more hydrophobic compounds as the mobile phase becomes more non-polar. The elution order of anthocyanins in RPC is influenced by the aglycone structure and the nature and number of sugar moieties. energ-en.ro The ODS-AQ-HG's unique chemistry provides strong retention for polar compounds, which can lead to enhanced resolution of complex mixtures of glycosides. ymc.co.jp
Rigorous Analytical Techniques for Structural Elucidation and Quantification
Chromatographic Quantification Methods
Chromatographic techniques are fundamental for separating Cyanidin-3-O-sophoroside from complex mixtures, enabling its accurate quantification.
High-Performance Liquid Chromatography coupled with a Photodiode Array (PDA) detector is a widely used method for the quantification of this compound. nih.gov This technique separates compounds based on their interaction with a stationary phase, and the PDA detector provides absorbance data across a range of wavelengths. For anthocyanins like this compound, detection is typically performed in the visible range, specifically around 520 nm, which corresponds to their characteristic red-purple color. nih.govresearchgate.net
The UV-Vis spectrum of this compound features two primary absorption maxima: one in the UV region around 280 nm and another in the visible region between 516 nm and 520 nm. researchgate.netresearchgate.net Quantification is generally achieved by creating a calibration curve with a known standard, often cyanidin-3-glucoside, due to its commercial availability. nih.gov The purity of isolated this compound can also be assessed using HPLC-PDA, where a purity of 97.29% has been reported in studies on black peanut skins. nih.gov The method's robustness has been demonstrated in the analysis of various plant extracts, including wild raspberries and mangosteen pericarp. nih.govftb.com.hr
Table 1: HPLC-PDA Parameters for this compound Analysis
| Parameter | Typical Value/Range | Reference |
|---|---|---|
| Detection Wavelength (λmax) | ~520 nm (Visible), ~280 nm (UV) | researchgate.net |
| Specific λmax | 518 nm | researchgate.net |
| Quantification Method | External standard calibration curve (e.g., cyanidin-3-glucoside) | nih.gov |
| Reported Purity Assessment | 97.29% (from black peanut skin) | nih.gov |
Mass Spectrometric Characterization
Mass spectrometry (MS) is an indispensable tool for the structural characterization of this compound, providing information on its molecular weight and fragmentation patterns.
The coupling of HPLC with Electrospray Ionization-Mass Spectrometry (HPLC/ESI-MS) is a powerful technique for the identification of anthocyanins. nih.govacs.org In this method, the eluent from the HPLC column is introduced into the mass spectrometer via an ESI source, which ionizes the analytes. Anthocyanins are typically analyzed in the positive ionization mode. sioc-journal.cn HPLC/ESI-MS has been successfully used to identify this compound in extracts from red raspberries and Bulgarian raspberry cultivars. researchgate.netcabidigitallibrary.org In these analyses, the compound is identified by its specific mass-to-charge ratio (m/z). For this compound, the molecular ion [M]+ is observed at m/z 611. cabidigitallibrary.org
For higher accuracy and confidence in identification, Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometry is employed. nih.gov This high-resolution mass spectrometry (HRMS) technique provides highly accurate mass measurements, allowing for the determination of the elemental composition of the analyte. scielo.br The exact mass of the protonated molecule [M]+ of this compound has been determined to be 611.160661338, corresponding to the chemical formula C₂₇H₃₁O₁₆⁺. phytohub.eu This level of precision is crucial for distinguishing between isomers and compounds with very similar molecular weights. Public databases like MassBank contain LC-ESI-QTOF spectral data for this compound, facilitating its identification. massbank.eumassbank.eu
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₂₇H₃₁O₁₆⁺ | phytohub.eu |
| Monoisotopic Mass [M]⁺ | 611.160661338 Da | phytohub.eu |
| Ionization Mode | Positive ESI | massbank.eu |
Tandem mass spectrometry (MS/MS) is essential for the definitive structural elucidation of this compound. In an MS/MS experiment, the molecular ion (parent or precursor ion) is selected and subjected to collision-induced dissociation (CID), which breaks it into smaller fragment ions (daughter or product ions). The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.
For this compound ([M]⁺ at m/z 611), the most characteristic fragmentation is the loss of the sophorose unit (a disaccharide composed of two glucose units), which has a mass of 324 Da. This results in a major product ion at m/z 287, corresponding to the cyanidin (B77932) aglycone. cabidigitallibrary.orgnih.gov This specific neutral loss confirms the identity of both the aglycone and the attached disaccharide. The differentiation between isomers like cyanidin-3-sophoroside (with a 1→2 glycosidic bond) and cyanidin-3,5-diglucoside can be achieved by analyzing their distinct fragmentation patterns. cabidigitallibrary.orgsci-hub.se
Table 3: MS/MS Fragmentation Data for this compound
| Precursor Ion [M]⁺ (m/z) | Major Product Ion (m/z) | Neutral Loss (Da) | Interpretation | Reference |
|---|---|---|---|---|
| 611 | 287 | 324 | Loss of sophorose unit (C₁₂H₂₀O₁₀) | cabidigitallibrary.org |
| 611.16 | 287.05 | 324.11 | Loss of sophorose, yielding the cyanidin aglycone | massbank.eu |
Spectroscopic Confirmation Techniques
While chromatography and mass spectrometry are powerful, other spectroscopic techniques are often used for unambiguous structural confirmation.
UV-Visible (UV-Vis) spectroscopy is used to obtain the absorption spectrum of this compound. As with other cyanidin-3-glycosides, it displays two characteristic absorption maxima, one in the UV range at approximately 280 nm and another in the visible range around 520 nm. researchgate.net The exact position of the visible maximum can shift depending on the pH of the solution; a bathochromic (red) shift is typically observed as the pH increases. researchgate.netscholarsresearchlibrary.com
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive structural information. Techniques such as ¹H NMR and ¹³C NMR, along with 2D NMR experiments (like COSY, HSQC, and HMBC), allow for the complete assignment of all proton and carbon signals in the molecule, confirming the nature of the sugar moiety, the aglycone structure, and the exact position of the glycosidic linkage. nih.govnih.gov NMR analysis of this compound has been performed, confirming its structure in isolates from sources like black peanut skins. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Spectral Profiles and Maxima
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing anthocyanins like this compound. The analysis of the UV-Vis spectrum provides a distinct profile that aids in its identification. Typically, in an acidified methanol (B129727) solution, the spectrum of this compound exhibits two primary absorption maxima (λmax). nih.govresearchgate.net
The first peak appears in the UV region, around 280 nm, which is characteristic of the benzoyl moiety of the flavonoid structure. The second, more prominent peak is observed in the visible region, typically between 516 nm and 529 nm, and is responsible for the compound's vibrant red-to-purple coloration, corresponding to the cinnamoyl system of the flavylium (B80283) ion. nih.govdoi.org The exact position of this visible maximum can be influenced by the solvent and pH. Studies have shown that a bathochromic shift (a shift to longer wavelengths) occurs as the pH of the solution increases. nih.gov
Furthermore, the addition of specific reagents can provide more structural information. For instance, adding a 5% aluminum chloride (AlCl₃) solution causes a significant bathochromic shift of approximately 40-48 nm in the visible maximum. researchgate.netresearchgate.net This shift is a reliable indicator of the presence of free ortho-dihydroxyl groups on the B-ring of the cyanidin aglycone, a key structural feature. researchgate.net The ratio of the absorbance at 440 nm to the absorbance at the visible maximum (E440/Evis.max) is also used to confirm glycosylation at the C-3 position, with values typically around 23-24%. researchgate.net
Table 1: UV-Vis Spectral Characteristics of this compound and Related Glycosides
| Feature | Typical Value/Observation | Significance | Source(s) |
| UV Maximum (λmax) | ~280 nm | Corresponds to the benzoyl system (A-ring) | nih.govresearchgate.net |
| Visible Maximum (λmax) | 526 - 529 nm (in acidified MeOH) | Corresponds to the cinnamoyl system (B-ring and heterocyclic ring) | researchgate.netresearchgate.netnih.gov |
| Effect of pH | Bathochromic shift with increasing pH | Indicates changes in the flavylium ion structure | nih.gov |
| AlCl₃ Shift Test | Bathochromic shift of ~40-48 nm | Confirms presence of ortho-dihydroxyl groups on the B-ring | researchgate.netresearchgate.net |
| E440/Evis.max Ratio | ~23% | Suggests glycosylation at the C-3 position | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to precisely map the molecule's carbon skeleton and the arrangement of its protons. np-mrd.org
¹H NMR spectra provide information on the protons of the cyanidin aglycone and the two glucose units of the sophorose moiety. Specific signals in the aromatic region confirm the substitution pattern of the A- and B-rings of the cyanidin core. srce.hr For example, signals corresponding to H-6, H-8, H-2', H-5', and H-6' are clearly identifiable. srce.hr The anomeric protons of the two glucose units typically appear as doublets in the region of δ 4.5-5.6 ppm, and their coupling constants help establish their β-configuration. srce.hr
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for the Cyanidin Moiety in Related Glycosides (in D₂O with 10% TFA)
| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, multiplicity, J in Hz) | Source(s) |
| Aglycone (Cyanidin) | |||
| 2 | 164.0 | - | srce.hr |
| 3 | 145.6 | - | srce.hr |
| 4 | 136.7 | - | srce.hr |
| 5 | 159.2 | - | srce.hr |
| 6 | 95.1 | 6.91 (s) | srce.hr |
| 7 | 169.0 | - | srce.hr |
| 8 | 103.7 | 7.02 (s) | srce.hr |
| 9 | 157.5 | - | srce.hr |
| 10 | 111.7 | - | srce.hr |
| 1' | 121.2 | - | srce.hr |
| 2' | 118.3 | 8.09 (d, 2.2) | srce.hr |
| 3' | 147.4 | - | srce.hr |
| 4' | 155.8 | - | srce.hr |
| 5' | 117.4 | 7.95 (d, 8.9) | srce.hr |
| 6' | 126.9 | 8.32 (dd, 8.9, 2.2) | srce.hr |
Note: Data is based on the closely related cyanidin 3-O-sambubiosyl-5-O-glucosyl cyanidin and is representative of the cyanidin aglycone portion.
Circular Dichroism (CD) Spectroscopy for Conformational Studies
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemistry and conformational properties of chiral molecules like this compound. This method measures the differential absorption of left- and right-circularly polarized light, which provides information on the three-dimensional structure of the molecule and its aggregates. nih.govajevonline.org
For anthocyanins, CD signals can arise from the inherent chirality of the glycosidic linkages and the potential for self-aggregation into stacked, chiral supramolecular structures. nih.govajevonline.org Studies on similar anthocyanidin 3-glucosides have shown that their dimers exhibit distinct CD signals, which can be used to determine the nature of their stacking (e.g., left-handed or right-handed). nih.gov
More commonly, CD spectroscopy is employed to study the conformational changes that occur in macromolecules, such as proteins, upon interaction with this compound. researchgate.net For instance, research on the inhibition of polyphenol oxidase (PPO) by Cyanidin-3-sophoroside used CD spectroscopy to validate that the binding of the compound induced a conformational change in the enzyme. researchgate.net Similarly, studies on the interaction of the related cyanidin-3-O-glucoside with various proteins have demonstrated that binding leads to alterations in the protein's secondary structure, such as a decrease in α-helix content and an increase in β-sheet content. nih.govresearchgate.net These findings are crucial for understanding how this compound exerts its effects in biological systems.
3D Fluorescence Spectroscopy for Molecular Interactions
Three-dimensional (3D) fluorescence spectroscopy is a highly sensitive technique used to explore molecular interactions by examining the fluorescence properties of a system. This method is particularly useful for studying the binding of a ligand, such as this compound, to a protein that contains intrinsic fluorophores like tryptophan and tyrosine. researchgate.netfigshare.com
The technique involves scanning a range of excitation and emission wavelengths simultaneously, generating a three-dimensional contour plot. This plot provides detailed information about changes in the microenvironment of the protein's fluorophores upon binding. When this compound interacts with a protein, it can quench the protein's intrinsic fluorescence. researchgate.netdoi.org Analysis of this quenching effect helps to determine the binding mechanism (static or dynamic), binding constants, and the number of binding sites. doi.org
Studies have demonstrated that the interaction of Cyanidin-3-sophoroside with enzymes like polyphenol oxidase leads to a static quenching of the enzyme's fluorescence, indicating the formation of a ground-state complex between the anthocyanin and the protein. researchgate.net The 3D fluorescence spectra in such studies confirm that the binding event alters the tertiary structure of the protein, changing the polarity of the microenvironment around the tryptophan and tyrosine residues. researchgate.netfigshare.com
Table 3: Findings from Fluorescence Spectroscopy on Anthocyanin-Protein Interactions
| Studied Interaction | Key Findings from Fluorescence Spectroscopy | Inferred Mechanism/Conclusion | Source(s) |
| Cyanidin-3-sophoroside (CS) and Polyphenol Oxidase (PPO) | CS quenches the intrinsic fluorescence of PPO. | Static quenching mechanism; formation of a ground-state CS-PPO complex. | researchgate.net |
| Cyanidin-3-O-glucoside (C3G) and Soy Proteins (7S/11S) | C3G quenches protein fluorescence; synchronous and 3D fluorescence show changes in Trp/Tyr microenvironment. | Static quenching via electrostatic forces; C3G alters the tertiary structure of the proteins. | doi.org |
| Cyanidin-3-O-glucoside (C3G) and Whey Protein | C3G causes static quenching of protein fluorescence. | Formation of a C3G-protein complex; hydrophobic interactions are the major binding force. | doi.org |
| Cyanidin-3-O-glucoside (C3G) and Walnut Protein Isolate (WPI) | Static quenching of WPI fluorescence observed. Kq values higher than the maximum diffusion constant. | Confirms a static quenching mechanism is the primary mode of interaction. | nih.gov |
Mechanistic Investigations of Biological Activities at the in Vitro and Cellular Levels
Enzyme Inhibition Mechanisms
Cyanidin-3-O-sophoroside has been the subject of focused research to elucidate its mechanisms of action at the molecular level, particularly concerning its ability to inhibit enzymes involved in oxidation and pigmentation processes.
Polyphenol oxidase (PPO) is a key enzyme responsible for enzymatic browning in fruits and vegetables, which can lead to significant nutritional loss and reduced shelf life. This compound, isolated from the rind of Garcinia mangostana, has been identified as a potent inhibitor of PPO activity. nih.govresearchgate.net
Kinetic studies utilizing Lineweaver-Burk plots have demonstrated that this compound acts as a non-competitive inhibitor of polyphenol oxidase. nih.govresearchgate.net This mode of inhibition indicates that the compound does not bind to the active site of the enzyme but rather to an allosteric site. researchgate.net By binding to this alternative site, it induces a conformational change in the enzyme that reduces its catalytic efficiency without preventing the substrate from binding to the active site.
Molecular docking and simulation studies have provided further insight into the interaction between this compound and PPO. These computational analyses have confirmed a stable binding pattern between the compound and the enzyme. nih.govresearchgate.net The binding energy for this interaction has been calculated to be -8.124 kcal/mol, indicating a strong and spontaneous association. nih.govresearchgate.net These studies support the non-competitive inhibition mechanism by illustrating how the compound can bind to a site distinct from the active center, thereby altering the enzyme's structure and function.
| Interaction Parameter | Value | Significance |
| Binding Energy | -8.124 kcal/mol | Indicates a strong and favorable binding interaction between this compound and PPO. |
Spectroscopic analysis has revealed that this compound quenches the intrinsic fluorescence of polyphenol oxidase through a static mechanism. nih.govresearchgate.net This occurs when the inhibitor forms a ground-state complex with the enzyme. The formation of this complex alters the microenvironment of the enzyme's fluorescent amino acid residues, such as tryptophan, leading to a decrease in fluorescence intensity. The static nature of this quenching is temperature-dependent and further confirms the formation of a stable this compound-PPO complex. nih.govresearchgate.net The activation energy required to disrupt the amino acid residues at the enzyme's binding site was determined to be 4.654 ± 0.1091 kJmol⁻¹. nih.govresearchgate.net
| Fluorescence Quenching Parameter | Observation | Interpretation |
| Quenching Mechanism | Static | Formation of a ground-state complex between this compound and PPO. |
| Activation Energy of Disruption | 4.654 ± 0.1091 kJmol⁻¹ | Energy required to disrupt the amino acid residues at the binding site. |
Tyrosinase, a copper-containing enzyme, is a key regulator of melanin (B1238610) synthesis and is also involved in the browning of foods. While specific kinetic studies on this compound's inhibition of tyrosinase are not extensively detailed in the available literature, research on the closely related compound, cyanidin-3-O-glucoside, provides valuable insights. Computational and in vitro studies on cyanidin-3-O-glucoside have explored its interaction with mushroom tyrosinase. nih.govnih.gov Molecular docking studies predicted favorable docked poses with binding energies ranging from -9.346 to -5.795 kcal/mol. nih.govnih.gov These findings suggest that cyanidin (B77932) glycosides, in general, have the potential to act as tyrosinase inhibitors, although the precise mechanism and potency may vary depending on the specific sugar moiety attached.
Cellular and Molecular Interaction Studies
Interactions with Efflux Pumps (e.g., ABCB1/P-glycoprotein)
This compound has been identified as a compound that interacts with the human ABCB1 transporter (P-glycoprotein or P-gp), a protein crucial in the development of multidrug resistance in cancers and a key determinant in the pharmacokinetics of many drugs. researchgate.netnih.govmdpi.com This transporter is an active exporter found in the plasma membrane of cells, particularly those forming biological barriers. researchgate.netmdpi.com Studies have shown that while this compound does interact with ABCB1, its effect when acting alone is modest. It causes only a weak inhibition of substrate transport and can stimulate the ATPase activity of the transporter. researchgate.netnih.govmdpi.com
Synergistic Inhibitory Effects with Other Compounds (e.g., Quercetin) on Transport Activity
A significant finding in the study of this compound is its synergistic interaction with the flavonoid Quercetin (B1663063). researchgate.netnih.gov While this compound alone is a weak inhibitor of ABCB1-mediated transport, its co-administration with Quercetin results in a robust decrease in substrate transport. researchgate.netnih.govmdpi.com This synergistic inhibitory effect suggests a more potent combined action on the efflux pump's ability to remove substrates from the cell. researchgate.net This enhanced activity may have implications for overcoming multidrug resistance in tumor cells or for improving the delivery of drugs across pharmacological barriers. nih.gov
Modulation of ATPase Activity in ABC Transporters
The ATP-binding cassette (ABC) transporters utilize the energy from ATP hydrolysis to transport substrates across membranes. mdpi.com The interaction of various compounds with these transporters can either stimulate or inhibit their ATPase activity. mdpi.com In the case of this compound, when applied alone, it has been observed to weakly stimulate the ATPase activity of ABCB1. mdpi.commdpi.com
Conversely, Quercetin, when used by itself, hampers the ATPase activity of ABCB1. researchgate.netnih.govmdpi.com When this compound and Quercetin are applied together, they produce a stronger inhibitory effect on the ATPase activity than Quercetin alone. researchgate.netnih.govmdpi.com This synergistic inhibition of ATPase activity correlates with the observed decrease in substrate transport. nih.gov
| Compound(s) | Effect on ABCB1 Transport Activity | Effect on ABCB1 ATPase Activity |
|---|---|---|
| This compound (C3S) | Weak inhibition researchgate.netnih.gov | Stimulation researchgate.netnih.govmdpi.com |
| Quercetin (QUR) | Inhibition researchgate.netnih.gov | Inhibition researchgate.netnih.govmdpi.com |
| C3S + QUR (Combined) | Strong synergistic inhibition researchgate.netnih.govmdpi.com | Strong synergistic inhibition researchgate.netnih.govmdpi.com |
Analysis of Conformational Changes in ABCB1
The function of ABCB1 is linked to conformational changes between an "inward-facing" and an "outward-facing" state. researchgate.net Potent inhibitors of ABCB1 can often stabilize the transporter in a specific conformational state. mdpi.com The conformation-selective monoclonal antibody, UIC2, is used to detect such changes. researchgate.net When tested individually, neither this compound nor Quercetin significantly affects the UIC2 reactivity of ABCB1. mdpi.com However, similar to the potent ABCB1 inhibitor Cyclosporine A, the combined treatment with both Quercetin and this compound shifts the conformational equilibrium of ABCB1 to the "inward-facing" conformer. researchgate.netnih.govmdpi.com
Computational Approaches (Molecular Docking, Molecular Dynamics Simulations) to Elucidate Binding
To understand the molecular basis for the synergistic inhibition, computational methods such as molecular docking and molecular dynamics (MD) simulations have been employed. researchgate.netnih.govmdpi.com These in silico studies provide insights into how this compound and Quercetin interact with the ABCB1 protein. researchgate.net
The results support the simultaneous binding of both Quercetin and this compound to the large, complex substrate-binding pocket of ABCB1. researchgate.netmdpi.com The most energetically favorable binding configuration identified through these simulations involves the bulkier this compound molecule binding to the central substrate-binding site, while the smaller Quercetin molecule occupies an "access tunnel". researchgate.netnih.govmdpi.com Molecular dynamics simulations further help in estimating the stability and binding affinities of these ligand-protein complexes, taking into account the flexibility of the protein. researchgate.net
| Compound | Predicted Binding Location | Interaction |
|---|---|---|
| This compound (C3S) | Central substrate binding site researchgate.netnih.govmdpi.com | Simultaneous binding is energetically favorable researchgate.netmdpi.com |
| Quercetin (QUR) | "Access tunnel" researchgate.netnih.govmdpi.com |
Antioxidant Mechanisms at the Molecular Level (In Vitro Assays)
Anthocyanins, the class of flavonoids to which this compound belongs, are well-regarded for their antioxidant properties. nih.gov These effects are crucial for preventing conditions related to oxidative stress. nih.gov The antioxidant mechanisms can include the direct scavenging of reactive oxygen species (ROS) and the chelation of metal ions involved in free radical production. nih.gov
Direct Free Radical Scavenging Capacity
The direct scavenging of free radicals is a primary antioxidant mechanism for cyanidin-based compounds. imrpress.com The closely related compound, cyanidin-3-O-glucoside, is recognized as a powerful natural antioxidant and an efficient scavenger of free radicals. imrpress.comresearchgate.net For instance, it has demonstrated a notable scavenging activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical in vitro. researchgate.net This capacity is linked to its molecular structure, which allows it to donate electrons to neutralize reactive oxygen species. nih.gov Studies on cyanidin-3-O-glucoside have shown it directly interacts with and scavenges species such as the superoxide (B77818) radical and peroxynitrite, thereby protecting cells from oxidative damage. imrpress.comresearchgate.net
Reactions with Nucleophilic Radicals
This compound demonstrates notable reactivity with nucleophilic radicals, a key aspect of its antioxidant capacity. The primary mechanism involves the scavenging of reactive oxygen species (ROS). Research has specifically highlighted its effectiveness against the superoxide radical (O₂⁻•). Studies on the closely related compound, cyanidin-3-O-glucoside, have shown it possesses a strong radical scavenging capacity against superoxide radicals. nih.gov This scavenging activity is crucial in mitigating the initial stages of oxidative stress within biological systems. The interaction is characterized by the rapid oxidation of the cyanidin molecule, effectively neutralizing the radical and preventing it from damaging cellular components. researchgate.net This direct radical scavenging is a fundamental mechanism behind the protective effects observed in various models of oxidative stress. researchgate.netnih.gov
Inhibition of Lipid Peroxidation in Model Systems
This compound and its related glycosides are effective inhibitors of lipid peroxidation, a detrimental process where free radicals attack lipids, leading to cellular damage. This protective effect has been observed in various in vitro models, including liposomal systems and biological fluids.
In studies using model membrane systems, cyanidin glycosides have been shown to significantly reduce the formation of malondialdehyde (MDA), a key biomarker of lipid peroxidation. researchgate.netresearchgate.net For instance, the related compound cyanidin-3-O-β-glucopyranoside demonstrated potent, dose-dependent inhibition of MDA generation in an isolated, perfused rat heart model subjected to oxidative stress. researchgate.net This indicates a direct protective effect on cell membranes.
Further research on human low-density lipoproteins (LDL) showed that cyanidin-3-O-β-glucopyranoside was a more potent inhibitor of copper-induced lipid peroxidation than other natural antioxidants like resveratrol (B1683913) and ascorbic acid, with a calculated IC₅₀ (half-maximal inhibitory concentration) of 6.5 µM for MDA generation. researchgate.net The measurement of thiobarbituric acid reactive substances (TBARS), another common method for assessing lipid peroxidation, has also been used to confirm these inhibitory effects. nih.govnih.govconsensus.app
Table 1: Inhibition of Malondialdehyde (MDA) Generation by Cyanidin-3-O-β-glucopyranoside in an Ischemic/Reperfused Rat Heart Model
| Concentration of Cyanidin-3-O-β-glucopyranoside | Inhibition of MDA Generation (%) |
|---|---|
| 10 µM | 66.7% |
| 30 µM | 94.0% |
Protection Against Oxidative Hemolysis in Cellular Models
In cellular models, cyanidin glycosides have been shown to protect against oxidative hemolysis, the premature destruction of red blood cells (erythrocytes) due to oxidative damage to their membranes. This protective capacity is a direct consequence of the compound's ability to inhibit lipid peroxidation and scavenge free radicals. frontiersin.org
A key study demonstrated that cyanidin-3-O-β-glucopyranoside offered dose-dependent protection to human erythrocytes treated with hydrogen peroxide, a potent oxidizing agent. researchgate.net The compound effectively reduced the formation of MDA, indicating preservation of the erythrocyte membrane integrity. The potency of this protection was quantified, revealing a significantly lower IC₅₀ value compared to other well-known antioxidants. This suggests a high efficiency in preventing the oxidative cascade that leads to cell lysis. researchgate.net The ability of anthocyanins to prevent the loss of cell membrane integrity when applied before an oxidative insult highlights their potential as prophylactic agents against oxidative damage. frontiersin.org
Table 2: Comparative IC₅₀ Values for Inhibition of MDA Formation in Oxidatively Stressed Human Erythrocytes
| Compound | Apparent IC₅₀ (µM) |
|---|---|
| Cyanidin-3-O-β-glucopyranoside | 6.5 |
| Resveratrol | 34.0 |
| Ascorbic Acid | 212.0 |
Anti-inflammatory Activities in Model Systems (e.g., Inhibition of Prostaglandin (B15479496) Production)
This compound and related glycosides exhibit significant anti-inflammatory properties in various cellular models. A primary mechanism for this activity is the inhibition of key enzymes in the inflammatory cascade, leading to a reduction in the production of pro-inflammatory mediators such as prostaglandins (B1171923). mdpi.com
Research has shown that cyanidin-3-O-glucoside can effectively suppress the expression of cyclooxygenase-2 (COX-2), the inducible enzyme responsible for producing prostaglandins at sites of inflammation. plos.org In human intestinal cells stimulated with cytokines, treatment with cyanidin-3-glucoside resulted in a significant reduction of prostaglandin E₂ (PGE₂) production, an effect that was more potent than that of the established anti-inflammatory drug 5-aminosalicylic acid. plos.org Similarly, in macrophage cell lines, cyanidin glycosides have been found to decrease the production of nitric oxide and PGE₂, further confirming their anti-inflammatory action. researchgate.net This inhibition of the COX-2 enzyme and subsequent reduction in prostaglandin synthesis is a critical pathway through which these compounds exert their anti-inflammatory effects. plos.orgresearchgate.net
Antibacterial Effects Against Specific Microorganisms (e.g., Escherichia coli, Enterococcus faecalis)
The antibacterial effects of this compound have been investigated, with studies on its close structural analog, cyanidin-3-O-glucoside (C3G), providing the most insight. The available data suggests that C3G possesses modest to weak activity against Gram-negative bacteria like Escherichia coli and appears to have limited efficacy against Gram-positive bacteria such as Enterococcus faecalis.
In one study, the minimum inhibitory concentration (MIC) of C3G against E. coli was reported to be 5 mg/mL (or 5000 µg/mL). nih.govresearchgate.net However, when C3G was enzymatically acylated to form cyanidin-3-O-glucoside–lauric acid ester (C3G-LA), its antibacterial activity against other bacteria like Staphylococcus aureus was enhanced, though the inhibitory effect on E. coli remained the same (MIC = 5 mg/mL). nih.gov This suggests that the core cyanidin glycoside structure has limited inherent activity against this specific microorganism. The mechanism of action is believed to involve the disruption of cell membrane integrity. nih.govresearchgate.net There is little evidence to suggest significant activity against Enterococcus faecalis. nih.govherbmedpharmacol.comwindows.net
Table 3: Minimum Inhibitory Concentration (MIC) of Cyanidin-3-O-glucoside (C3G) and its Acylated Derivative Against Select Bacteria
| Compound | Microorganism | MIC (mg/mL) |
|---|---|---|
| Cyanidin-3-O-glucoside (C3G) | Escherichia coli | 5.0 |
| Cyanidin-3-O-glucoside–lauric acid ester (C3G-LA) | Escherichia coli | 5.0 |
Stability and Degradation Pathways in Controlled Research Environments
Factors Influencing Stability in Solutions
The stability of anthocyanins like Cyanidin-3-O-sophoroside in aqueous solutions is notoriously fragile and dependent on a matrix of physicochemical conditions. nih.govmdpi.com
The pH of a solution is a critical determinant of the structural form and, consequently, the color and stability of this compound. Anthocyanins undergo a series of pH-dependent structural transformations. researchgate.net
In highly acidic conditions (pH < 3), the molecule predominantly exists as the red-colored flavylium (B80283) cation, which is its most stable form. nih.govnih.gov As the pH increases, the flavylium cation undergoes hydration and proton transfer reactions, leading to the formation of other structural isomers. researchgate.net
pH 1-4: The flavylium cation (red) is the primary species. For a similar compound, cyanidin-3-O-glucoside, the stability is significantly higher at pH 2.0, with 99% remaining unchanged after 8 hours at 25°C. semanticscholar.orgresearchgate.net In acidic pH (<4), the absorbance maximum (λmax) for this compound from hibiscus extract is observed around 520 nm. scholarsresearchlibrary.com
pH 4-6: A nucleophilic attack by water converts the flavylium ion into a colorless carbinol pseudobase. nih.gov Concurrently, proton loss can lead to the formation of a neutral quinonoidal base, which is purple to violet. researchgate.net A red-shift (bathochromic shift) in λmax is observed, with peaks at 529.5 nm (pH 4) and 537.5 nm (pH 6) for hibiscus extract. scholarsresearchlibrary.com
pH 7-8: At near-neutral to slightly alkaline pH, a blue anionic quinonoidal base is formed. researchgate.net However, this form is highly unstable. nih.gov For the related cyanidin-3-O-glucoside, stability is lowest at pH 7.0. nih.govresearchgate.net
pH > 8: In more alkaline conditions, the molecule can form chalcones, which appear yellow, before rapidly degrading into phenolic acids and other smaller molecules. nih.gov The λmax continues to shift, reaching around 580 nm at pH 11-12, though intensity decreases, and the chromophore is eventually lost at higher pH levels. scholarsresearchlibrary.com
These structural changes are reversible to some extent, but irreversible degradation occurs over time, especially at neutral and alkaline pH. rsc.org
| pH Range | Predominant Structural Form | Observed Color | Relative Stability | Absorbance Maxima (λmax) for Hibiscus Extract scholarsresearchlibrary.com |
|---|---|---|---|---|
| < 3 | Flavylium Cation | Red | High | ~520 nm |
| 4 - 6 | Carbinol Pseudobase / Quinonoidal Base | Colorless / Violet | Decreasing | 529.5 nm - 537.5 nm |
| 7 - 8 | Anionic Quinonoidal Base | Blue | Low / Unstable | 560.0 nm - 549.5 nm |
| > 8 | Chalcone (B49325) / Degradation Products | Yellow / Colorless | Very Low / Unstable | ~580 nm (up to pH 12) |
Temperature is another major factor accelerating the degradation of this compound. Thermal degradation of anthocyanins, including cyanidin (B77932) derivatives, generally follows first-order reaction kinetics. nih.govresearchgate.netnih.gov This means the rate of degradation is directly proportional to the concentration of the anthocyanin.
Studies on raspberry anthocyanins, where this compound is a key component, have determined the kinetic parameters for its thermal degradation. The degradation rate constant (k) increases with temperature, while the half-life (t1/2), the time required for 50% of the compound to degrade, decreases. researchgate.netnih.gov
Research by Verbeyst et al. (2011) provided specific kinetic data for the thermal degradation of this compound in raspberries. The activation energy (Ea), which represents the energy barrier that must be overcome for the degradation reaction to occur, was determined to be 75.3 ± 2.5 kJ/mol. researchgate.net The degradation rate was found to be slower compared to cyanidin-3-glucoside but faster than cyanidin-3-rutinoside (B1257026) at 110°C. researchgate.net
| Parameter | Value | Significance | Source |
|---|---|---|---|
| Kinetic Model | First-Order | Degradation rate is proportional to the concentration. | researchgate.netnih.gov |
| Activation Energy (Ea) | 75.3 ± 2.5 kJ/mol | Energy required to initiate degradation. | researchgate.net |
| Degradation Rate Constants (k) | 0.49 ± 0.02 · 10-2 min-1 at 90°C to 5.56 ± 0.45 · 10-2 min-1 at 130°C | Indicates the speed of the degradation reaction. | researchgate.net |
In addition to pH and temperature, the stability of this compound is adversely affected by the presence of light and oxygen. nih.govmdpi.comresearchgate.net These factors often work synergistically with temperature to accelerate degradation. Oxygen, particularly in the presence of enzymes like polyphenol oxidase or metal ions, can lead to oxidative degradation of the anthocyanin structure. nih.govblueberry.org Light, especially UV light, provides the energy to initiate photo-degradation reactions, leading to the fading of color and loss of the compound's integrity. mdpi.com While the general sensitivity of anthocyanins to light and oxygen is well-established, detailed kinetic studies specifically quantifying these effects on pure this compound are less common in the literature compared to studies on pH and temperature.
Mechanistic Studies of Degradation
Research into the degradation of this compound has moved beyond identifying influencing factors to elucidating the specific chemical pathways and resulting products.
Non-thermal processing technologies like Pulsed Electric Field (PEF) have been studied for their effects on anthocyanins. PEF treatment can induce degradation through oxidative pathways that differ from thermal mechanisms. researchgate.net Studies have proposed that PEF treatment generates reactive oxygen species (ROS), such as hydroxyl radicals and hydrogen peroxide, at the electrode-medium interface. researchgate.net
These ROS are highly reactive and can attack the anthocyanin molecule. One proposed mechanism involves hydrogen peroxide promoting a nucleophilic attack at the C2 position of the C-ring of this compound. researchgate.net This leads to the cleavage of the heterocyclic C-ring via a Baeyer-Villiger oxidation reaction. researchgate.net Hydroxyl radicals have been identified as the primary ROS responsible for the cleavage of the benzene (B151609) rings in phenolic compounds. researchgate.net
Ultrasound treatment has also been investigated, with some studies showing that it can enhance the bioaccessibility of antioxidant compounds, though its direct impact on the degradation pathways of pure this compound requires further clarification. researchgate.net
The breakdown of the this compound molecule results in the formation of several smaller compounds. The specific products formed depend on the degradation pathway (e.g., thermal, oxidative).
In studies involving PEF-induced degradation, the primary products identified from this compound were:
Protocatechuic acid
Phloroglucinaldehyde
A dimer
Chalcone-3-sophoroside
Four isomers of quinonoid cyanone researchgate.net
These findings are consistent with the degradation of other cyanidin glycosides. For instance, the thermal degradation of the closely related cyanidin-3-O-glucoside also yields protocatechuic acid and phloroglucinaldehyde, which result from the cleavage of the C-ring. nih.gov The formation of chalcone is a known step in the degradation of anthocyanins, particularly under neutral to alkaline conditions. nih.gov
Strategies for Enhancing Stability for Research Applications
The inherent instability of this compound in various research environments necessitates the development of strategies to enhance its durability. One of the most promising approaches is the structural modification of the molecule through enzymatic processes. These biocatalytic methods offer high specificity and operate under mild conditions, preserving the core structure of the anthocyanin while improving its stability.
Enzymatic Acylation and Esterification to Improve Thermostability
Enzymatic acylation is a sophisticated technique employed to enhance the thermostability of anthocyanins, including this compound. This process involves the introduction of an acyl group, often from a fatty acid or an aromatic acid, onto the sugar moiety of the anthocyanin. The reaction is typically catalyzed by lipases, which are enzymes that can facilitate esterification in non-aqueous or low-water environments. This modification has been extensively studied in the closely related compound, cyanidin-3-O-glucoside (C3G), and the principles are directly applicable to this compound.
The addition of an acyl group can significantly improve the thermal stability of the anthocyanin molecule. This is attributed to several factors, including intramolecular copigmentation, where the acyl group folds back to shield the unstable flavylium cation from nucleophilic attack by water, which is a primary degradation pathway. The increased molecular complexity and steric hindrance also contribute to a more stable conformation that is less susceptible to heat-induced degradation.
Research on C3G has demonstrated that enzymatic acylation can lead to a substantial increase in the half-life of the compound at elevated temperatures. For instance, acylated C3G derivatives have shown significantly higher retention rates after heat treatment compared to their non-acylated counterparts. One study found that after heating at 75°C for 5 hours, the retention rate of C3G was only 34.1%, whereas acylated versions with methyl n-octanoate and methyl salicylate (B1505791) showed retention rates of 70.56% and 81.39%, respectively. mdpi.com This demonstrates the profound stabilizing effect of acylation.
The choice of the acyl donor can also influence the degree of stabilization. Studies have explored a range of fatty acids with varying chain lengths as well as aromatic acyl donors. The resulting acylated anthocyanins not only exhibit improved thermostability but can also have altered lipophilicity, which can be advantageous for specific research applications.
Below are data tables illustrating the enhanced thermostability of acylated cyanidin-3-O-glucoside, which serves as a model for the expected behavior of acylated this compound.
Table 1: Retention Rate of Cyanidin-3-O-glucoside (C3G) and its Acylated Derivatives After Heat Treatment at 75°C
| Compound | Retention Rate after 5 hours (%) |
| Cyanidin-3-O-glucoside (C3G) | 34.1 |
| Acylated C3G (with methyl n-octanoate) | 70.56 |
| Acylated C3G (with methyl salicylate) | 81.39 |
| Data is based on research conducted on cyanidin-3-O-glucoside and is presented as a proxy for the expected performance of this compound. mdpi.com |
Table 2: Half-life (t1/2) of Cyanidin-3-O-glucoside (C3G) and an Acylated Derivative at Different pH and Temperature
| Compound | pH | Temperature (°C) | Half-life (hours) |
| Cyanidin-3-O-glucoside (C3G) | 3.0 | 80 | 9.23 |
| Acylated C3G | 3.0 | 80 | Significantly Increased (qualitative) |
| Cyanidin-3-O-glucoside (C3G) | 3.0 | 95 | 2.0 |
| Acylated C3G | 3.0 | 95 | Significantly Increased (qualitative) |
| Qualitative data indicates a substantial but unquantified increase in half-life for the acylated form based on available research for cyanidin-3-O-glucoside. |
The enzymatic esterification process typically utilizes lipases such as Novozym 435 in organic solvent systems to facilitate the reaction between the anthocyanin and the acyl donor. The specificity of the enzyme often targets the primary hydroxyl group of the sugar moiety, leading to a monoacylated product with improved stability. mdpi.com This strategic modification is a key tool for researchers looking to work with this compound under conditions where thermal degradation is a concern.
Enzymatic and Biotechnological Synthesis Approaches
Enzymatic Esterification/Acylation for Derivative Synthesis
Enzymatic acylation, or esterification, involves attaching an acyl group (from an organic acid or its ester) to the sugar moiety of the anthocyanin. This modification can significantly improve the molecule's stability and solubility in lipid-based systems, broadening its applications in food and cosmetic industries. mdpi.comresearchgate.net While much of the research has focused on simpler anthocyanins like cyanidin-3-O-glucoside (C3G), the principles and methodologies are applicable and have been demonstrated on related disaccharide anthocyanins.
Lipases are the most commonly employed enzymes for the acylation of flavonoids due to their catalytic efficiency in non-aqueous media and high regioselectivity. mdpi.com Among these, the immobilized lipase (B570770) B from Candida antarctica (CALB), often known by its commercial name Novozym 435, is extensively used. semanticscholar.orgconicet.gov.ar
Studies have successfully demonstrated the use of CALB for the acylation of various anthocyanins, including those with disaccharide units. For instance, CALB was used to catalyze the esterification of delphinidin (B77816) 3-O-sambubioside, a disaccharide anthocyanin, with octanoic acid. nih.gov Similarly, Novozym 435 has been used to acylate sophorolipids, which contain the same sophorose (a disaccharide of glucose) moiety as cyanidin-3-O-sophoroside. acs.org These examples strongly support the feasibility of using CALB to synthesize acylated derivatives of this compound. Other lipases, such as Lipase PS-C, have also been used and can offer different regioselectivity. acs.orgcapes.gov.br
The efficiency of enzymatic acylation is highly dependent on the reaction parameters. Optimizing these conditions is crucial for achieving high conversion yields. Research on cyanidin-3-O-glucoside (C3G), a structurally similar anthocyanin, provides a strong framework for the likely optimal conditions for this compound.
Solvent Systems : Non-polar organic solvents are generally preferred to minimize water activity and shift the reaction equilibrium towards synthesis. Tertiary alcohols like tert-butanol (B103910) and tert-amyl alcohol are effective. acs.orgnih.gov Sometimes, a co-solvent such as dimethylformamide (DMF) is added to improve the solubility of the anthocyanin. nih.gov
Enzyme Concentration : The amount of lipase directly impacts the reaction rate. For Novozym 435, concentrations typically range from 15 to 20 g/L. nih.govresearchgate.net
Acyl Donor Selection : Various acyl donors can be used, including free fatty acids (e.g., lauric acid, octanoic acid), vinyl esters (e.g., vinyl cinnamate), or methyl esters (e.g., methyl benzoate). nih.govnih.govresearchgate.net The choice of acyl donor affects the properties of the final product and the reaction efficiency. Shorter chain fatty acids sometimes result in higher conversion rates. mdpi.com Aromatic acyl donors like cinnamic acid derivatives have also been used successfully. researchgate.net
Molar Ratios : An excess of the acyl donor is typically used to drive the reaction forward. Molar ratios of anthocyanin to acyl donor can range significantly, from 1:10 up to 1:100 or even higher in some cases. acs.orgresearchgate.netacs.org However, excessive amounts of the acyl donor can sometimes inhibit the reaction or complicate purification. nih.gov
Temperature : The optimal temperature is a balance between enzyme activity and stability. For CALB, temperatures between 50°C and 60°C are common. acs.orgnih.gov
Reaction Time : Acylation reactions can take from several hours to a few days to reach maximum conversion, with typical times ranging from 24 to 72 hours. acs.orgnih.gov
| Parameter | Condition Range / Optimal Value | Reference |
|---|---|---|
| Enzyme | Novozym 435 (Candida antarctica Lipase B) | acs.orgnih.gov |
| Solvent | tert-butanol or tert-amyl alcohol | acs.orgnih.gov |
| Acyl Donor | Lauric Acid (C12) | acs.orgnih.gov |
| Molar Ratio (Anthocyanin:Donor) | 1:10 to 1:56 | acs.orgnih.gov |
| Enzyme Load | 16.5 - 20 g/L | nih.govresearchgate.net |
| Temperature | 56 - 60 °C | acs.orgnih.gov |
| Time | 28 - 72 h | acs.orgnih.gov |
| Max. Conversion Yield | ~68-73% | acs.orgnih.gov |
A key advantage of enzymatic acylation is its high regioselectivity, meaning the acyl group is attached to a specific position on the molecule. semanticscholar.org For anthocyanin glucosides like C3G, CALB preferentially catalyzes acylation at the primary hydroxyl group (C6''-OH) of the glucose moiety. nih.govflinders.edu.au
This principle extends to disaccharide moieties like sophorose. Studies on the enzymatic acylation of sophorolipids, which contain a sophorose unit, have shown that Novozym 435 (CALB) selectively acylates the 6'-OH position of the terminal glucose residue. acs.orgcapes.gov.br In contrast, another enzyme, Lipase PS-C, directs acylation to the 6''-OH position of the other glucose unit. acs.org Furthermore, research on delphinidin 3-O-sambubioside (a different disaccharide) also confirmed that CALB-catalyzed lipophilization occurred at the primary alcohol of the glucoside part of the sugar chain. nih.gov This strong evidence suggests that the enzymatic acylation of this compound with CALB would likely be highly regioselective, targeting a primary hydroxyl group on one of the glucose units, most probably the 6-position of the terminal glucose.
Understanding the kinetics of the enzymatic reaction is important for process design and optimization. For lipase-catalyzed acylations involving two substrates (the anthocyanin and the acyl donor) and producing two products (the acylated anthocyanin and a byproduct like water or a small alcohol), the reaction often follows a Ping-Pong Bi-Bi mechanism. nih.gov
In this mechanism, the lipase first reacts with the acyl donor, forming an enzyme-acyl intermediate and releasing the first product (e.g., an alcohol from a vinyl or methyl ester donor). Subsequently, the anthocyanin binds to the acylated enzyme, and the acyl group is transferred to it, releasing the final acylated anthocyanin product and regenerating the free enzyme. Kinetic studies on the acylation of C3G have confirmed this Ping-Pong Bi-Bi model. nih.gov It is highly probable that the acylation of this compound would follow a similar kinetic model.
Biotechnological Production Methods (e.g., Cell Culture, Microbial Fermentation)
While enzymatic acylation modifies existing anthocyanins, biotechnological methods aim to produce these compounds de novo or through biotransformation. Naturally, acylated derivatives of this compound are found in plants like the purple-fleshed sweet potato (Ipomoea batatas). scielo.brnih.gov These plants synthesize complex molecules such as peonidin (B1209262) 3-caffeoyl-p-hydroxybenzoyl sophoroside-5-glucoside. mdpi.com
Leveraging these natural pathways, plant cell cultures offer a controlled method for production. Callus cultures induced from the storage roots of purple-fleshed sweet potato have been shown to produce acylated cyanidin and peonidin 3-O-sophoroside-5-O-glucosides. nih.gov Optimizing the culture medium, for instance by modifying nitrogen sources and sucrose (B13894) levels, can create a high-anthocyanin producing medium. nih.gov This semi-biosynthetic approach, where precursor molecules might be added to the culture to be incorporated into the final product, is a promising avenue for producing specific acylated anthocyanins. mdpi.com
Microbial fermentation is another powerful biotechnological tool, although research has primarily focused on producing the precursor, cyanidin-3-O-glucoside, in microorganisms like E. coli. nih.gov A complete synthesis of acylated this compound in a microbe has not yet been reported but represents a future possibility by combining the biosynthetic pathways for the anthocyanidin core, the sophorose sugar, and the subsequent acylation steps.
Chemo-enzymatic Approaches for Targeted Modification
Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create complex molecules. This hybrid approach can be used to build the this compound molecule itself or to perform modifications. For example, a strategy could involve the enzymatic 3-O-glucosylation of the cyanidin aglycone, followed by a second enzymatic step to add the second glucose, forming the sophoroside, and a final enzymatic acylation step. This multi-step enzymatic process offers high selectivity at each stage. While not yet demonstrated for this specific compound, similar multi-enzyme cascade reactions are a frontier in biotechnology for producing complex natural products.
Advanced Research Methodologies and Emerging Themes Involving Cyanidin 3 O Sophoroside
Application in Multi-Omics Studies for Plant Metabolite Profiling
Cyanidin-3-O-sophoroside is increasingly identified and quantified through advanced multi-omics approaches, particularly metabolomics, which provides a comprehensive snapshot of the small-molecule chemical profile within a plant. These methodologies are crucial for understanding the biosynthesis, function, and distribution of specific anthocyanins in various plant species.
The primary analytical technique for profiling such compounds is Ultra-High Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS). This powerful platform allows for the separation, detection, and identification of individual metabolites, even those with similar structures, from complex plant extracts. In metabolomic analyses of different colored varieties of Cymbidium goeringii, for example, researchers successfully detected 64 different anthocyanins, including related sophoroside compounds like delphinidin-3-O-sophoroside and peonidin-3-O-sophoroside, highlighting the method's capacity to differentiate closely related structures researchgate.net. Similarly, a multi-omics analysis of purple and green tea shoots (Camellia sinensis var. assamica) identified a range of glycosylated anthocyanins, demonstrating that these techniques can correlate metabolite presence with genetic and proteomic data to unravel the mechanisms of flavonoid biosynthesis nih.govoup.com.
In studies on raspberry (Rubus idaeus L.), this compound has been identified as a dominant anthocyanin component semanticscholar.orgnih.gov. Integrated analyses combining metabolomics with transcriptomics help reveal the regulatory networks and key genes responsible for the accumulation of specific anthocyanins. By comparing the metabolic profiles of different cultivars or plants grown under varied conditions, researchers can pinpoint the genetic and environmental factors that influence the production of this compound.
| Plant Species | Compound Identified | Analytical Method |
|---|---|---|
| Raspberry (Rubus idaeus L.) | This compound | UPLC-MS semanticscholar.orgnih.gov |
| Tea (Camellia sinensis var. assamica) | Pelargonidin 3-sophoroside 5-glucoside | UPLC-MS/MS oup.com |
| Orchid (Cymbidium goeringii) | Delphinidin-3-O-sophoroside, Peonidin-3-O-sophoroside | LC-MS/MS researchgate.net |
| Peanut (Arachis hypogaea L.) | This compound | Not Specified dokumen.pub |
Computational Modeling and Simulation for Molecular Interactions
Information regarding the specific use of computational modeling and simulation for the molecular interactions of this compound was not available in the provided search results. Research in this area has prominently focused on the related, more common compound, Cyanidin-3-O-glucoside. nih.govresearchgate.netnih.govresearchgate.net
Role in Substrate Modification in Soilless Cultivation Systems to Stimulate Bioactive Compound Biosynthesis
Soilless cultivation systems offer a controlled environment to manipulate plant growth and metabolism, including the biosynthesis of valuable secondary metabolites like this compound. Research has focused on modifying the growing substrate to enhance the production of these bioactive compounds.
A key study on raspberries (Rubus idaeus L.) grown in a soilless system utilized a base substrate of coconut fibre modified with various organic additives, such as sheep wool, hemp fibres, and a wood material by-product semanticscholar.orgnih.gov. The goal was to stimulate the production of polyphenols in the fruit by altering the substrate's sorption properties and nutrient availability nih.gov. The results demonstrated that these modifications significantly influenced the profile of bioactive compounds.
| Substrate Composition (Base: Coconut Fibre) | Effect on Bioactive Compounds | Relative Proportion of this compound |
|---|---|---|
| Control (100% Coconut Fibre) | Baseline | ~65% semanticscholar.org |
| + 30% Sheep Wool (SW) | Highest increase in total polyphenols (37.7%) nih.gov | Decreased to ~50% semanticscholar.org |
| + 30% Hemp Fibre (HF) | Moderate stimulation; 17.5% increase in total polyphenols nih.gov | ~65% semanticscholar.org |
| + 10% Wood Material (WM) | Moderate stimulation; 18.4% increase in total polyphenols nih.gov | ~65% semanticscholar.org |
Use as a Reference Standard in Phytochemical Analysis
The accurate identification and quantification of this compound in plant extracts, foods, and other biological samples rely on the availability of a pure analytical standard. This compound, typically available as a chloride salt, serves as a reference material for calibrating analytical instruments and validating methodologies, most notably High-Performance Liquid Chromatography (HPLC) .
As a reference standard, it is used to establish a benchmark for retention time and spectral properties under specific chromatographic conditions. In quantitative analysis, a calibration curve is generated using known concentrations of the standard. The concentration of this compound in an unknown sample can then be accurately determined by comparing its chromatographic peak area to this curve.
Commercial suppliers provide this compound with a guaranteed high purity level (e.g., ≥85.0% or >97% as determined by HPLC), ensuring the reliability of the analytical results . The standard is essential for a wide range of applications, from quality control in the food and beverage industry to fundamental research in plant biology and metabolomics . The availability of this well-characterized standard is a prerequisite for any rigorous scientific investigation involving the quantification of this compound.
| Property | Value | Source |
|---|---|---|
| Common Form | Chloride Salt | extrasynthese.com |
| Molecular Formula | C₂₇H₃₁ClO₁₆ | |
| Molecular Weight | 646.98 g/mol | |
| CAS Number | 18376-31-3 | |
| Appearance | Dark red/purple powder | |
| Purity (by HPLC) | ≥85.0% to >97% | |
| Storage Conditions | -20°C, in darkness |
Compound Reference Table
| Compound Name |
|---|
| This compound |
| This compound chloride |
| Cyanidin-3-O-glucosyl-rutinoside |
| Cyanidin-3-O-glucoside |
| Delphinidin-3-O-sophoroside |
| Peonidin-3-O-sophoroside |
| Pelargonidin 3-sophoroside 5-glucoside |
| Ammonium |
Future Research Directions and Unresolved Challenges
Development of Novel Biotechnological Production Platforms
The reliance on extraction from natural plant sources for cyanidin-3-O-sophoroside presents limitations in terms of yield, purity, and scalability. Therefore, the development of novel biotechnological production platforms is a critical area of future research. While microbial fermentation has been explored for the production of anthocyanins, optimizing these systems for this compound specifically remains a challenge. smolecule.com
Future efforts should concentrate on metabolic engineering of microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, to express the necessary biosynthetic genes from plants. This would involve the identification and heterologous expression of the entire enzymatic machinery required to convert a simple precursor into this compound. researchgate.net Additionally, advancements in synthetic biology could be leveraged to design and construct novel biosynthetic pathways that are more efficient than those found in nature. The development of cell-free enzymatic systems is another promising avenue, which could offer higher yields and easier purification of the final product. These innovative production platforms would not only provide a sustainable and cost-effective source of this compound for research and potential commercial applications but also allow for the synthesis of novel derivatives with enhanced properties.
Exploration of Synergistic Effects with Other Phytochemicals
The biological activity of this compound may be significantly influenced by its interaction with other phytochemicals. Understanding these synergistic or antagonistic effects is crucial for predicting its efficacy in complex biological systems. A notable example of this is the synergistic inhibitory effect observed between this compound and quercetin (B1663063) on the human ABCB1 (P-glycoprotein, Pgp) protein. nih.govnih.gov This protein is an active exporter in cell membranes and is involved in multidrug resistance in cancer. nih.govnih.gov
A study demonstrated that while quercetin alone hampers the transport and ATPase activity of ABCB1, and this compound alone only weakly inhibits substrate transport, their combined application leads to a much stronger inhibition of both ATPase activity and substrate transport. nih.govnih.govmdpi.com Molecular docking and dynamics simulations suggest that this compound and quercetin can bind simultaneously to different sites on the ABCB1 protein, leading to this enhanced inhibitory effect. nih.govnih.gov
Future research should systematically investigate the interactions of this compound with a wide range of other phytochemicals, such as other flavonoids, phenolic acids, and terpenoids. This could involve high-throughput screening assays to identify synergistic combinations and detailed mechanistic studies to understand the molecular basis of these interactions. Such research could lead to the development of potent and effective phytochemical-based therapeutic strategies.
| Interacting Phytochemical | Observed Synergistic Effect | Target Protein/Pathway |
| Quercetin | Enhanced inhibition of transport and ATPase activity | ABCB1 (P-glycoprotein) |
Advanced Mechanistic Studies on Cellular and Sub-cellular Interactions
To fully comprehend the biological roles of this compound, it is imperative to conduct advanced mechanistic studies on its interactions at the cellular and sub-cellular levels. While the cellular uptake of some anthocyanins has been studied, the specific mechanisms for this compound are not well-defined. reading.ac.ukresearchgate.net The structure of the anthocyanin, including its glycosylation pattern, can significantly affect its uptake by cells. reading.ac.uk
Future investigations should employ advanced microscopy techniques, such as confocal and super-resolution microscopy, to visualize the localization of this compound within cells and its potential accumulation in specific organelles. Furthermore, studies should aim to identify the specific transporters and receptors involved in its cellular uptake and signaling pathways. For instance, the uptake of the related compound cyanidin-3-O-glucoside has been suggested to involve glucose transporters. mdpi.com Understanding how this compound interacts with cellular membranes and intracellular targets, such as enzymes and transcription factors, will provide a more complete picture of its mechanism of action. mdpi.comkorea.ac.kr
Optimization of this compound for Specific Research Applications (e.g., as stable research probes or enzyme inhibitors)
The unique chemical properties of this compound make it a promising candidate for various research applications. However, its stability and specificity may need to be optimized for certain uses. For example, its ability to inhibit enzymes could be harnessed for the development of specific enzyme inhibitors. A study has already demonstrated that cyanidin-3-sophoroside acts as a non-competitive inhibitor of polyphenol oxidase (PPO), an enzyme responsible for browning in fruits and vegetables. nih.gov Molecular docking and simulation studies have provided insights into the binding mechanism and stability of the interaction between cyanidin-3-sophoroside and PPO. nih.gov
Q & A
Q. How can Cyanidin-3-O-sophoroside be accurately identified and quantified in plant tissues using metabolomic approaches?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for identification. Use high-resolution MS to match exact masses (e.g., m/z 611.16 [M+H]⁺ for this compound) and fragmentation patterns against reference standards .
- For quantification, employ isotope dilution assays or external calibration curves with purified this compound (e.g., Extrasynthese Ltd. standards) to minimize matrix effects .
- Validate methods using spiked recovery experiments in plant extracts (e.g., eggplant peels or sour cherry liqueurs) to assess accuracy (85–110%) and precision (RSD < 15%) .
Q. What biosynthetic pathways regulate this compound accumulation in plants?
Methodological Answer:
- Map the flavonoid biosynthesis pathway using genomic and metabolomic integration. Key enzymes include CYP75A (anthocyanin synthase) and glycosyltransferases responsible for sophoroside conjugation .
- Perform gene silencing (e.g., CRISPR/Cas9 or RNAi) in model plants (e.g., eggplant) to disrupt candidate genes (e.g., SmCYP75A) and quantify this compound via targeted metabolomics .
- Cross-reference with KEGG pathway annotations (e.g., ko00941 for flavonoid biosynthesis) to identify conserved regulatory nodes .
Q. How does environmental stress (e.g., light, pH) influence this compound stability in vitro?
Methodological Answer:
- Conduct kinetic stability assays under controlled conditions (e.g., UV exposure, thermal stress). Monitor degradation via UV-Vis spectroscopy (absorption peaks at 280 nm and 520 nm) and LC-MS .
- Use response surface methodology (RSM) to model interactions between pH, temperature, and light intensity on anthocyanin stability .
Advanced Research Questions
Q. How can contradictory findings on this compound bioactivity across studies be resolved?
Methodological Answer:
- Perform meta-analysis of in vitro and in vivo studies, stratifying by cell type , dose range , and assay methodology (e.g., antioxidant assays like DPPH vs. ORAC) .
- Apply sensitivity analysis to identify confounding variables (e.g., purity of compounds, solvent systems). For example, DMSO may artificially enhance cellular uptake, skewing bioactivity results .
- Use multi-omics integration (transcriptomics + metabolomics) to distinguish direct effects of this compound from downstream metabolites .
Q. What experimental designs are optimal for studying this compound’s role in gene regulation (e.g., anthocyanin-related transcription factors)?
Methodological Answer:
- Employ time-course experiments with inductive treatments (e.g., high-light stress) in mutant/wild-type plant lines. Quantify this compound via MRM (multiple reaction monitoring) and correlate with qRT-PCR data for genes like MYB75 or bHLH2 .
- Use chromatin immunoprecipitation (ChIP-seq) to test if transcription factors bind promoters of glycosyltransferase genes involved in sophoroside modification .
Q. How do structural modifications (e.g., acylation) of this compound affect its metabolic fate in human models?
Methodological Answer:
Q. What statistical approaches are recommended for cross-species comparisons of this compound accumulation?
Methodological Answer:
- Apply multivariate ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare anthocyanin profiles across species (e.g., eggplant vs. sour cherry) .
- Use principal component analysis (PCA) to reduce dimensionality and identify species-specific metabolic signatures .
Data Contradiction and Reproducibility
Q. Why do this compound levels vary in the same plant species across studies?
Methodological Answer:
- Assess genotypic diversity (e.g., eggplant cultivars) and environmental factors (e.g., soil nitrogen levels) using controlled growth chamber experiments .
- Standardize extraction protocols : Acidified methanol (1% HCl) yields higher anthocyanin recovery than ethanol-based solvents .
- Report voucher specimens and deposit raw metabolomic data in repositories (e.g., MetaboLights) to enhance reproducibility .
Ethical and Reporting Standards
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
